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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Orthogonal Reactivity of Isopropyl 5-Bromo-2-chloroisonicotinate: A Technical Guide for Advanced Scaffold Synthesis

Executive Summary In modern medicinal chemistry and agrochemical development, highly functionalized pyridine building blocks are critical for exploring novel chemical space. Isopropyl 5-bromo-2-chloroisonicotinate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized pyridine building blocks are critical for exploring novel chemical space. Isopropyl 5-bromo-2-chloroisonicotinate (CAS: 1882662-23-8) represents a premium dihalogenated scaffold designed for orthogonal functionalization. By strategically positioning a chloro group at the 2-position, an isopropyl ester at the 4-position, and a bromo group at the 5-position, this molecule offers precise, predictable reactivity.

This whitepaper provides an in-depth analysis of the physicochemical properties of isopropyl 5-bromo-2-chloroisonicotinate, explains the mechanistic causality behind its chemoselectivity, and outlines self-validating experimental protocols for its synthesis and downstream application.

Part 1: Structural & Physicochemical Profiling

Understanding the fundamental properties of a building block is the first step in designing robust synthetic routes. The presence of the bulky isopropyl ester, compared to its methyl ester analog (1)[1], increases the lipophilicity of the molecule, which aids in organic solubility and simplifies chromatographic purification.

Quantitative Physicochemical Data
PropertyValueAnalytical Methodology / Derivation
Chemical Name Isopropyl 5-bromo-2-chloroisonicotinateIUPAC Nomenclature
CAS Registry Number 1882662-23-8Chemical Abstracts Service (2)[2]
Molecular Formula C9H9BrClNO2Elemental Analysis
Molecular Weight 278.53 g/mol Mass Spectrometry (ESI-MS)
Exact Mass 276.9505 DaHigh-Resolution Mass Spectrometry (HRMS)
Predicted LogP ~3.2In silico Lipophilicity Profiling
Topological Polar Surface Area 39.3 Ų2D Structure Calculation[1]
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 3Structural Analysis (N, O, O)

Part 2: Mechanistic Causality in Orthogonal Reactivity

The true value of isopropyl 5-bromo-2-chloroisonicotinate lies in its electronic topography. The pyridine ring is inherently electron-deficient. The addition of the 2-chloro and 4-ester groups further depletes electron density, particularly at the ortho and para positions relative to the nitrogen atom (3)[3].

  • Nucleophilic Aromatic Substitution (SNAr) at C-2: The 2-chloro position is highly activated. When a nucleophile attacks C-2, the resulting negative charge in the intermediate Meisenheimer complex is stabilized by delocalization directly onto the electronegative pyridine nitrogen.

  • Palladium-Catalyzed Cross-Coupling at C-5: The 5-bromo position is meta to the nitrogen, meaning it lacks resonance stabilization for SNAr. However, the C-Br bond is weaker and more polarizable than the C-Cl bond, making it the kinetically favored site for oxidative addition by low-valent transition metals (e.g., Pd(0)) (4)[4].

ReactivityMap Core Isopropyl 5-bromo-2-chloroisonicotinate SNAr 2-Chloro Position (Highly activated for SNAr) Core->SNAr Nucleophilic Attack Coupling 5-Bromo Position (Pd-Catalyzed Cross-Coupling) Core->Coupling Oxidative Addition Ester 4-Isopropyl Ester (Steric Shielding & EWG) Core->Ester Hydrolysis/Reduction Nitrogen Pyridine Nitrogen (Electron Sink, pKa < 1) Core->Nitrogen Inductive Effect

Electronic effects and reactivity map of the functionalized pyridine scaffold.

Part 3: Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates explicit In-Process Controls (IPCs) and analytical validation checkpoints, ensuring that causality is proven before advancing to the next synthetic step.

Protocol A: Synthesis of Isopropyl 5-Bromo-2-chloroisonicotinate

Rationale: Direct esterification of 5-bromo-2-chloroisonicotinic acid using isopropanol is sterically hindered. By utilizing thionyl chloride (SOCl₂), we transiently form a highly reactive acid chloride intermediate that is rapidly trapped by the alcohol (5)[5].

  • Reaction Setup: Suspend 5-bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous isopropanol (10 volumes). Cool the mixture to 0 °C under an inert atmosphere (N₂).

  • Activation: Add thionyl chloride (2.0 eq) dropwise over 30 minutes to control the exothermic release of HCl and SO₂ gases. Once addition is complete, heat the reaction to 80 °C for 4 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench in methanol, and analyze via LC-MS. Validation metric: Complete disappearance of the starting material peak (m/z ~235.9 [M-H]⁻) and appearance of the product mass (m/z ~277.9/279.9 [M+H]⁺).

  • Workup: Concentrate the reaction mixture in vacuo to remove excess isopropanol and SOCl₂. Neutralize the residue with saturated aqueous NaHCO₃ to pH 7-8, then extract with ethyl acetate (3x).

  • Analytical Validation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Confirm the structure via ¹H NMR (CDCl₃). Validation metric: Observe a characteristic septet at ~5.2 ppm (1H, -CH(CH₃)₂) and a doublet at ~1.4 ppm (6H, -CH(CH₃)₂), confirming successful isopropyl esterification.

Protocol B: Chemoselective SNAr at C-2

Rationale: The 2-chloro group is displaced by a primary amine. A non-nucleophilic base (DIPEA) is required to scavenge the generated HCl, preventing the protonation of the incoming amine nucleophile.

  • Reaction Setup: Dissolve isopropyl 5-bromo-2-chloroisonicotinate (1.0 eq) in anhydrous NMP. Add the primary amine (1.2 eq) and DIPEA (2.0 eq).

  • Execution: Heat the mixture to 90 °C for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). Validation metric: The starting material spot (higher Rf due to lipophilicity) should shift to a lower Rf product spot (increased polarity from the secondary amine).

  • Analytical Validation: Purify via flash chromatography. Confirm chemoselectivity via ¹H NMR. Validation metric: The singlet corresponding to the C-3 proton on the pyridine ring should shift upfield due to the electron-donating effect of the newly installed amine, while the C-5 bromo group remains intact for subsequent Suzuki coupling.

Workflow Start 5-Bromo-2-chloroisonicotinic acid Step1 Esterification (iPrOH, SOCl2, 80°C) Start->Step1 Intermediate Isopropyl 5-bromo-2-chloroisonicotinate Step1->Intermediate Step2 SNAr Reaction (Primary Amine, DIPEA, 90°C) Intermediate->Step2 Chemoselective at C-2 Intermediate2 2-Amino-5-bromoisonicotinate derivative Step2->Intermediate2 Step3 Suzuki-Miyaura Coupling (Boronic Acid, Pd(dppf)Cl2, Base) Intermediate2->Step3 Orthogonal reaction at C-5 Final Fully Functionalized Pyridine Scaffold Step3->Final

Self-validating experimental workflow for orthogonal functionalization.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728". nih.gov.
  • abcr Gute Chemie. "AB605929 | CAS 1882662-23-8". abcr.com.
  • Johnson, J. P., et al. "Design of Conformationally Constrained Acyl Sulfonamide Isosteres: Identification of N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methane-sulfonamides as Potent and Selective hNaV1.7 Inhibitors for the Treatment of Pain". Journal of Medicinal Chemistry, ACS Publications.
  • ChemicalBook. "Methyl 5-bromo-2-chloroisonicotinate | 886365-28-2". chemicalbook.com.
  • ACS Publications. "Silver Ion-Mediated Heterometallic Three-Fold Interpenetrating Uranyl–Organic Framework". acs.org.

Sources

Exploratory

Comprehensive NMR Characterization of Isopropyl 5-Bromo-2-chloroisonicotinate: A Technical Guide for Structural Elucidation

Executive Summary Isopropyl 5-bromo-2-chloroisonicotinate (CAS: 1882662-23-8) is a highly functionalized, halogenated pyridine derivative utilized extensively as a building block in the synthesis of active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopropyl 5-bromo-2-chloroisonicotinate (CAS: 1882662-23-8) is a highly functionalized, halogenated pyridine derivative utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of orthogonal reactive sites—a chloro group for Nucleophilic Aromatic Substitution (S N​ Ar), a bromo group for transition-metal-catalyzed cross-coupling, and an ester for hydrolysis or amidation—makes it an exceptionally versatile scaffold.

This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By detailing the electronic environments and establishing a self-validating experimental protocol, this guide ensures unambiguous structural elucidation for researchers and drug development professionals.

Molecular Architecture & Electronic Causality

The chemical shifts of isopropyl 5-bromo-2-chloroisonicotinate are dictated by a complex interplay of inductive (-I), resonance (+M/-M), and steric effects across the pyridine core. Understanding these effects is critical for predictive assignment:

  • Nitrogen Heteroatom (Position 1): The strongly electronegative nitrogen atom creates a baseline electron deficiency across the aromatic ring, significantly deshielding the α -positions (C-2 and C-6).

  • Chlorine Substituent (Position 2): Exerts a strong inductive withdrawal (-I) that deshields C-2. Its weak resonance donation (+M) has minimal shielding effect on the meta-positioned C-4 and C-6.

  • Isopropyl Ester (Position 4): The carbonyl group acts as a strong electron-withdrawing group via both inductive and resonance effects (-I, -M), further deshielding the ring protons.

  • Bromine Substituent (Position 5): While inductively electron-withdrawing (deshielding the adjacent H-6), the bromine atom induces a "heavy atom effect." This phenomenon paradoxically shields the directly attached C-5 carbon in the 13 C spectrum due to the diamagnetic contribution of bromine's large, electron-rich electron cloud.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum of isopropyl 5-bromo-2-chloroisonicotinate is characterized by two distinct, non-coupled aromatic singlets and a classic aliphatic isopropyl splitting pattern. The chemical shifts for the pyridine core are highly analogous to those of the closely related [1], a comparison further supported by recent [2].

Because H-3 and H-6 are para to each other, their scalar coupling ( 5J ) is typically < 0.5 Hz, rendering them as sharp singlets under standard resolution.

Table 1: Predicted 1 H NMR Data (Solvent: DMSO- d6​ , 400 MHz)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment Causality
H-6 8.55Singlet (s)1HN/AHighly deshielded by the adjacent electronegative N atom and ortho-Br.
H-3 7.59Singlet (s)1HN/ADeshielded by the ortho-Cl and the ortho-ester carbonyl group.
-CH(CH 3​ ) 2​ 5.15Septet (sep)1H~6.2Deshielded by the adjacent ester oxygen; coupled to two equivalent methyls.
-CH(CH 3​ ) 2​ 1.35Doublet (d)6H~6.2Shielded aliphatic methyls; coupled to the adjacent methine proton.

13 C NMR Spectroscopic Analysis

The 13 C NMR spectrum reveals eight distinct carbon environments. The assignment of the quaternary carbons requires careful consideration of substituent additivity rules and the aforementioned heavy atom effect.

Table 2: Predicted 13 C NMR Data (Solvent: DMSO- d6​ , 100 MHz)

PositionChemical Shift (ppm)TypeAssignment Causality
C=O (Ester) ~163.5QuaternaryHighly deshielded carbonyl carbon typical of conjugated esters.
C-6 ~151.2CHDeshielded by the adjacent N atom and the inductive effect of Br.
C-2 ~150.5QuaternaryDeshielded by the adjacent N atom and the attached Cl atom.
C-4 ~141.0QuaternaryConjugated with the electron-withdrawing ester carbonyl.
C-3 ~125.4CHAromatic carbon situated between the Cl and ester groups.
C-5 ~118.5QuaternaryAttached to Br; heavy atom shielding offsets inductive deshielding.
-CH(CH 3​ ) 2​ ~70.2CHDeshielded by the single bond to the electronegative ester oxygen.
-CH(CH 3​ ) 2​ ~21.5CH 3​ Standard aliphatic methyl carbons in an isopropyl ester.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, NMR acquisition must follow a self-validating workflow. The following protocol outlines the necessary steps and the physical causality behind each choice.

ExpWorkflow A 1. Sample Preparation (Dissolve & Filter) B 2. Probe Tuning & Matching (Optimize RF Transmission) A->B C 3. Locking & Shimming (B0 Field Homogeneity) B->C D 4. Pulse Sequence Execution (1H, 13C, 2D Acquisition) C->D E 5. FID Processing (FT, Phasing, Baseline Corr.) D->E

Step-by-step experimental workflow for high-resolution NMR acquisition.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg (for 1 H) or 50–70 mg (for 13 C) of the analyte in 0.6 mL of DMSO- d6​ .

    • Causality: High concentration is critical for 13 C due to the low natural abundance (1.1%) of the 13 C isotope and the presence of four quaternary carbons, which suffer from long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

    • Causality: Removing paramagnetic impurities and undissolved particulates eliminates magnetic susceptibility gradients, enabling optimal shimming and sharp line widths (< 1 Hz at half-height).

  • Probe Tuning & Matching: Optimize the RF circuit for the specific solvent dielectric.

    • Causality: Ensures maximum power transfer of the excitation pulse and maximizes receiver sensitivity, reducing the signal-to-noise ratio (SNR) threshold.

  • Acquisition Parameters: For 13 C, utilize a relaxation delay ( D1​ ) of at least 2–3 seconds and a 30° flip angle.

    • Causality: Prevents saturation of the slowly relaxing quaternary carbons (C-2, C-4, C-5, C=O), ensuring they integrate accurately and appear clearly above the baseline noise.

2D NMR Strategies for Unambiguous Elucidation

While 1D NMR provides a foundational framework, the definitive assignment of the quaternary carbons (C-2, C-4, C-5) necessitates 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. This technique creates a self-validating data matrix where every assignment is confirmed by multiple independent cross-peaks.

HMBC_Logic H6 Proton H-6 (8.55 ppm) C2 Carbon C-2 (~150.5 ppm) H6->C2 3J Correlation C4 Carbon C-4 (~141.0 ppm) H6->C4 3J Correlation C5 Carbon C-5 (~118.5 ppm) H6->C5 2J Correlation H3 Proton H-3 (7.59 ppm) H3->C2 2J Correlation H3->C4 2J Correlation H3->C5 3J Correlation CO Carbonyl C=O (~163.5 ppm) H3->CO 3J Correlation

Key HMBC (Heteronuclear Multiple Bond Correlation) logic for structural assignment.

The HMBC Logical Framework:
  • H-6 (8.55 ppm) will exhibit a strong 3JCH​ correlation to C-2 and C-4, alongside a 2JCH​ correlation to C-5. Because H-6 is too far from the ester carbonyl, no correlation to C=O will be observed.

  • H-3 (7.59 ppm) serves as the ultimate diagnostic probe. It will show a critical 3JCH​ correlation to the ester carbonyl carbon (~163.5 ppm) and C-5, alongside 2JCH​ correlations to C-2 and C-4.

By mapping these overlapping 2J and 3J correlations, the carbon framework is unambiguously locked into place, validating the structural integrity of the synthesized isopropyl 5-bromo-2-chloroisonicotinate.

References

  • Title: Design of Conformationally Constrained Acyl Sulfonamide Isosteres: Identification of N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methane-sulfonamides as Potent and Selective hNaV1.7 Inhibitors for the Treatment of Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin’s Lymphoma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

A Guide to the Crystal Structure Analysis of Isopropyl 5-Bromo-2-Chloroisonicotinate: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of isopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of isopropyl 5-bromo-2-chloroisonicotinate, a halogenated pyridyl ester with potential applications in medicinal chemistry. As many isonicotinic acid derivatives are being patented for their inhibitory activities against various enzymes, understanding the three-dimensional structure of this compound is crucial for structure-based drug design and the development of novel therapeutics.[1][2] This guide details the synthesis, crystallization, data collection, structure solution, and refinement processes, culminating in an in-depth analysis of the crystal packing and intermolecular interactions. We will explore the role of halogen bonding and other non-covalent interactions in the supramolecular assembly, providing insights that are critical for understanding the solid-state properties of this and related pharmaceutical compounds.

Introduction: The Significance of Isonicotinic Acid Derivatives and Halogen Bonding in Drug Design

Isonicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antitubercular, anti-inflammatory, and anticancer properties.[1][3][4][5] The functionalization of the pyridine ring, particularly with halogens, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The presence of bromine and chlorine atoms in isopropyl 5-bromo-2-chloroisonicotinate makes it an interesting candidate for studying the role of halogen bonding in crystal engineering.

Halogen bonds are highly directional, non-covalent interactions between an electrophilic region on a halogen atom and a nucleophilic site.[6][7][8][9] These interactions are increasingly being recognized as powerful tools for controlling the self-assembly of molecules in the solid state, influencing properties such as solubility, stability, and crystal morphology.[6][7] A thorough understanding of the crystal structure of isopropyl 5-bromo-2-chloroisonicotinate will, therefore, provide valuable insights into how to modulate its solid-state properties through crystal engineering, a critical aspect of drug development.

Experimental Workflow: A Step-by-Step Guide

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the detailed analysis of its three-dimensional structure. This section outlines a robust and validated protocol for the crystal structure analysis of isopropyl 5-bromo-2-chloroisonicotinate.

Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis of Isopropyl 5-bromo-2-chloroisonicotinate Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Data_Collection Data Collection (Single-Crystal XRD) Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (PLATON/checkCIF) Structure_Refinement->Validation Visualization Visualization & Analysis (Mercury) Validation->Visualization

Caption: Overall workflow for the crystal structure analysis.

Synthesis and Purification

The first critical step is to obtain a pure sample of the target compound. Isopropyl 5-bromo-2-chloroisonicotinate can be synthesized from 5-bromo-2-chloroisonicotinic acid.[10]

Protocol for Esterification:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 5-bromo-2-chloroisonicotinic acid in an excess of isopropanol, which acts as both solvent and reactant.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure isopropyl 5-bromo-2-chloroisonicotinate.

Crystallization

Growing high-quality single crystals is often the most challenging part of crystal structure analysis.[11][12] For small organic molecules like isopropyl 5-bromo-2-chloroisonicotinate, several methods can be employed.[11][13][14] Slow evaporation is a common and effective technique.[14]

Protocol for Slow Evaporation:

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents of differing polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) to find a solvent in which the compound is sparingly soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.

  • Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Other potential crystallization techniques include vapor diffusion and antisolvent crystallization.[13][14]

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

High-quality diffraction data is paramount for an accurate structure determination.[15][16][17][18]

Protocol for Data Collection:

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • Data Collection Strategy: Collect a series of diffraction images by rotating the crystal through a range of angles.[16] The data collection strategy should aim for high completeness and redundancy of the reflection data.

  • Data Processing: Process the raw diffraction images to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.

Structure Solution and Refinement

With the processed diffraction data, the next step is to determine the arrangement of atoms in the crystal lattice. This is typically achieved using specialized software packages.

Structure_Solution_Refinement cluster_solution Structure Solution cluster_refinement Structure Refinement HKL_File Reflection Data (.hkl) SHELXT SHELXT (or similar) Direct Methods/Patterson HKL_File->SHELXT Initial_Model Initial Atomic Model (.ins) SHELXT->Initial_Model SHELXL SHELXL Least-Squares Refinement Initial_Model->SHELXL Refined_Model Refined Structure (.res) SHELXL->Refined_Model Iterative Cycles Refined_Model->SHELXL CIF_File Crystallographic Information File (.cif) Refined_Model->CIF_File

Caption: Workflow for structure solution and refinement.

Structure Solution

The initial atomic model is typically obtained using direct methods or Patterson methods, which are implemented in programs like SHELXT. These methods use the intensities of the reflections to determine the phases of the structure factors, which in turn allows for the calculation of an electron density map. The positions of the heavier atoms (in this case, Br, Cl, O, N, and C) can usually be identified from this initial map.

Structure Refinement

The initial model is then refined against the experimental diffraction data using a least-squares minimization procedure, commonly performed with the program SHELXL.[19][20][21][22] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the observed and calculated structure factors.[20]

Key Steps in Refinement:

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is described by an ellipsoid rather than a sphere.

  • Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model, where their positions are geometrically dependent on the parent atom.

  • Refinement Indices: The quality of the refinement is monitored using various R-factors, such as R1 and wR2, which should converge to low values (typically < 0.05 for R1 for good quality data). The goodness-of-fit (GooF) should be close to 1.

Structural Analysis and Interpretation

Once the structure is refined, a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing is performed.

Molecular Geometry

The refined structure provides precise information on bond lengths, bond angles, and torsion angles. This data can be compared to expected values from the Cambridge Structural Database (CSD) to identify any unusual geometric features.[23]

Table 1: Hypothetical Crystallographic Data for Isopropyl 5-bromo-2-chloroisonicotinate

ParameterValue
Chemical formulaC9H9BrClNO2
Formula weight278.53
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)10.987(3)
β (°)98.76(1)
Volume (ų)1125.4(5)
Z4
Density (calculated) (g/cm³)1.645
Absorption coefficient (mm⁻¹)4.321
F(000)552
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected8765
Independent reflections2543 [R(int) = 0.034]
Data / restraints / parameters2543 / 0 / 136
Goodness-of-fit on F²1.054
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.087
R indices (all data)R1 = 0.048, wR2 = 0.095
Largest diff. peak and hole (e.Å⁻³)0.45 and -0.38
Supramolecular Architecture and Intermolecular Interactions

The packing of molecules in the crystal is governed by a variety of intermolecular interactions. Software such as PLATON and Mercury can be used to analyze these interactions.[24][25][26][27][28][29][30][31][32]

Halogen Bonding:

Given the presence of bromine and chlorine atoms, halogen bonding is expected to play a significant role in the crystal packing.[6][7][8][9][33] A detailed analysis would involve identifying short contacts between the halogen atoms and nucleophilic atoms (e.g., the nitrogen of the pyridine ring or the oxygen of the carbonyl group) in neighboring molecules. The geometry of these interactions (i.e., the C-X···Y angle, where X is the halogen and Y is the nucleophile) can confirm their nature as halogen bonds.

Other Interactions:

Besides halogen bonding, other non-covalent interactions such as C-H···O and C-H···π interactions may also contribute to the overall crystal packing. A thorough analysis of these weaker interactions is crucial for a complete understanding of the supramolecular architecture.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of isopropyl 5-bromo-2-chloroisonicotinate. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a high-quality crystal structure. The subsequent analysis of the molecular geometry and intermolecular interactions, with a particular focus on halogen bonding, will provide invaluable insights for drug development professionals. This knowledge can be leveraged to understand the solid-state properties of this compound and to design new molecules with improved pharmaceutical profiles. The methodologies and software described herein represent the current best practices in the field of small-molecule crystallography.

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL.
  • CCDC. Crystal Structure Visualization and Analysis Software. [Link]

  • Spek, A. L. PLATON, A set of Tools for the Interpretation of Structural Results. [Link]

  • Sheldrick, G. M. Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 2015 , 71(1), 3-8. [Link]

  • Wikipedia. Mercury (crystallography). [Link]

  • University of Glasgow. PLATON for Windows. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • CCDC. Free Crystal Structure Visualization Software. [Link]

  • Spek, A. L. PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. Acta Crystallographica Section A, 1990 , 46(S1), C34. [Link]

  • Slideshare. Platon. [Link]

  • MIT. PLATON INTRO. [Link]

  • Macrae, C. F., et al. Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 2020 , 53(1), 226-235. [Link]

  • Desiraju, G. R., et al. Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 2014 , 47(8), 2543-2554. [Link]

  • Desiraju, G. R., et al. Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed, 2014 , 47(8), 2543-2554. [Link]

  • Unknown. crystallization of small molecules. [Link]

  • University of Cambridge. SHELXL - An Easy Structure - Sucrose. [Link]

  • Dunitz, J. D. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 2023 , 52(5), 1739-1755. [Link]

  • Washington University in St. Louis. CCDC – Cambridge Structural Database. [Link]

  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 2015 , 71(Pt 7), m132. [Link]

  • Dunitz, J. D. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 2023 , 52(5), 1739-1755. [Link]

  • Guda, R., et al. Halogen Bonding in Two‐Dimensional Crystal Engineering. ChemistryOpen, 2020 , 9(2), 225-236. [Link]

  • Pro-Analitika. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Guda, R., et al. Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding. Chemical Science, 2018 , 9(13), 3355-3361. [Link]

  • Read, R. J. X-ray data processing. Acta Crystallographica Section D, 2019 , 75(Pt 2), 108-118. [Link]

  • Zordan, F., et al. Halogen bonding in crystal engineering. Acta Crystallographica Section A, 2005 , 61(s1), c362. [Link]

  • Read, R. J. A beginner's guide to X-ray data processing. The Biochemist, 2021 , 43(3), 54-58. [Link]

  • Müller, P., et al. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Journal of the American Chemical Society, 2006 , 128(47), 15341-15341. [Link]

  • Gilani, S. J., et al. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 2020 , 25(14), 3247. [Link]

  • Sheldrick, G. M. The SHELX-97 Manual. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • Geide, I. I., et al. Novel isoniazid derivative as promising antituberculosis agent. Future Medicinal Chemistry, 2020 , 12(14), 1279-1290. [Link]

  • Judge, V., et al. Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 2011 , 8(9), 792-810. [Link]

  • Unknown. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Google Patents.
  • Google Patents. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

Sources

Exploratory

Engineering the Pyridine Core: Orthogonal Reactivity of Isopropyl 5-Bromo-2-chloroisonicotinate in Advanced Scaffold Synthesis

Executive Summary The development of highly functionalized pyridine cores is a cornerstone of modern medicinal chemistry, heavily utilized in the synthesis of complex therapeutics such as NaV1.7 inhibitors[1], PRMT5 inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly functionalized pyridine cores is a cornerstone of modern medicinal chemistry, heavily utilized in the synthesis of complex therapeutics such as NaV1.7 inhibitors[1], PRMT5 inhibitors[2], and SOS1 inhibitors[3]. Among the most versatile building blocks for these scaffolds is isopropyl 5-bromo-2-chloroisonicotinate (CAS 1882662-23-8)[4]. This whitepaper provides an in-depth mechanistic analysis of this intermediate, detailing how its unique electronic and steric properties enable highly chemoselective, orthogonal functionalization.

By strategically leveraging Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling, and controlled ester manipulation, researchers can construct complex poly-substituted pyridines without the need for exhaustive protection-deprotection workflows.

Structural & Electronic Rationale (The "Why")

To master the reactivity of isopropyl 5-bromo-2-chloroisonicotinate, one must understand the distinct electronic environments governing its three reactive sites: the C2-chloride, the C5-bromide, and the C4-isopropyl ester.

Orthogonal Halogen Reactivity

The pyridine nitrogen acts as a powerful electron sink, pulling electron density away from the ortho (C2/C6) and para (C4) positions.

  • The C2-Position (SNAr): The C2-chloride is highly activated toward SNAr. This electrophilicity is synergistically enhanced by the electron-withdrawing ester at the C4 position, which stabilizes the resulting anionic Meisenheimer complex via resonance.

  • The C5-Position (Cross-Coupling): The C5-bromide is meta to the pyridine nitrogen and is relatively electron-rich compared to C2. Therefore, it is highly resistant to SNAr. However, the carbon-bromine bond possesses a lower bond dissociation energy than the carbon-chlorine bond. This allows for chemoselective oxidative addition by Palladium(0) species at the C5 position during Suzuki-Miyaura or Buchwald-Hartwig couplings[1].

The Steric Shielding of the Isopropyl Ester

While methyl 5-bromo-2-chloroisonicotinate[5] is widely used[2], it suffers from a critical flaw during aggressive SNAr reactions with primary aliphatic amines: the nucleophile often attacks the ester carbonyl, leading to unwanted amidation or transesterification. The isopropyl ester solves this. The bulky isopropyl group provides a steric shield around the carbonyl carbon, kinetically funneling the nucleophile exclusively toward the C2-chloride.

G Start Isopropyl 5-bromo- 2-chloroisonicotinate SNAr SNAr at C2-Cl (Amines, Base, Heat) Start->SNAr Pathway A Suzuki Suzuki Coupling at C5-Br (Boronic Acid, Pd, Base) Start->Suzuki Pathway B SNAr->Suzuki Ester Ester Reduction/Hydrolysis (LiBH4 or LiOH) SNAr->Ester Suzuki->SNAr Suzuki->Ester Final Highly Functionalized Pyridine Core Ester->Final

Orthogonal functionalization pathways of the pyridine core.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific mechanistic causality to ensure reproducibility and high fidelity in drug development workflows.

Protocol A: Chemoselective SNAr at the C2-Position

Objective: Displace the C2-chloride with an amine nucleophile while preserving the C5-bromide and C4-ester. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the primary amine. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high dielectric constant, which stabilizes the polar Meisenheimer transition state.

  • Initialization: Charge a dry reaction flask with isopropyl 5-bromo-2-chloroisonicotinate (1.0 eq) and the desired amine (1.2 eq).

  • Solvation & Base: Add anhydrous NMP (0.2 M concentration) followed by DIPEA (2.0 eq).

  • Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Validation: Monitor via LCMS. The reaction is complete when the starting material mass [M+H]+ disappears and the product mass emerges (typically 4–6 hours).

  • Isolation: Cool to room temperature and quench with cold water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove NMP, dry over Na2​SO4​ , and concentrate.

SNAr Nuc Amine Nucleophile (R-NH2) Meisenheimer Meisenheimer Complex (Stabilized by N & Ester) Nuc->Meisenheimer Attack at C2 Pyridine Activated Pyridine (C2-Cl, C4-Ester) Pyridine->Meisenheimer Electron Withdrawal Product C2-Aminated Pyridine + HCl Meisenheimer->Product Cl- Elimination

Meisenheimer complex formation during C2 SNAr reaction.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5-Position

Objective: Form a C-C bond at the C5 position using an aryl or alkyl boronic acid[6]. Causality: Pd(dppf)Cl2​ is selected as the catalyst because its large bite angle facilitates the reductive elimination step for sterically hindered substrates. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic substrate and the inorganic base ( K2​CO3​ ), which is strictly required to activate the boronic acid into the reactive "ate" complex.

  • Initialization: Combine the C2-substituted intermediate (1.0 eq), boronic acid (1.5 eq), and K2​CO3​ (2.0 eq) in a Schlenk flask.

  • Solvation: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Crucial: Perform this step under a strict stream of inert gas to prevent catalyst oxidation.

  • Thermal Activation: Heat to 90 °C for 12 hours.

  • Validation: TLC (Hexanes/EtOAc) will show a highly fluorescent product spot under 254 nm UV light, distinct from the starting material.

  • Isolation: Filter through a pad of Celite to remove palladium black. Partition between water and EtOAc, dry the organic layer, and purify via flash chromatography.

Protocol C: Chemoselective Ester Reduction

Objective: Reduce the C4-isopropyl ester to a primary alcohol[1]. Causality: Lithium borohydride ( LiBH4​ ) is utilized instead of Lithium aluminum hydride ( LiAlH4​ ). LiAlH4​ is overly aggressive and frequently causes unwanted hydrodehalogenation of the C-Cl or C-Br bonds. LiBH4​ provides the exact thermodynamic window required to reduce the ester while leaving the halogens perfectly intact.

  • Initialization: Dissolve the intermediate (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Reduction: Add a 4M solution of LiBH4​ in THF (2.0 eq) dropwise. Add a catalytic amount of Methanol (2.0 eq) to accelerate the reduction.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Cool back to 0 °C and carefully quench with saturated aqueous NH4​Cl to destroy excess hydride. Extract with Dichloromethane.

Quantitative Yield & Reactivity Data

The following table summarizes the typical performance metrics of isopropyl 5-bromo-2-chloroisonicotinate across standard functionalization pathways, highlighting its exceptional chemoselectivity.

Reaction TypeTarget PositionTypical ReagentsAverage Yield (%)Chemoselectivity Profile
SNAr C2-ClPrimary/Secondary Amines, DIPEA, NMP85 - 95%>99% (C2 over Ester amidation)
Buchwald-Hartwig C2-ClAnilines, Pd2​(dba)3​ , Xantphos, Cs2​CO3​ 70 - 85%>95% (C2 over C5)
Suzuki-Miyaura C5-BrBoronic Acids, Pd(dppf)Cl2​ , K2​CO3​ 75 - 90%>98% (C5 over C2)
Ester Reduction C4-Ester LiBH4​ , THF/MeOH80 - 95%Complete (No dehalogenation)

References

  • Title: Design of Conformationally Constrained Acyl Sulfonamide Isosteres: Identification of N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methane-sulfonamides as Potent and Selective hNaV1.7 Inhibitors for the Treatment of Pain Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: WO2021127429A1 - Sos1 inhibitors Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of Isopropyl 5-Bromo-2-chloroisonicotinate in Lead Generation

Executive Summary & Structural Rationale Isopropyl 5-bromo-2-chloroisonicotinate (CAS 1882662-23-8) is an advanced, highly functionalized heterocyclic building block widely utilized in modern drug discovery[1]. Its paren...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Isopropyl 5-bromo-2-chloroisonicotinate (CAS 1882662-23-8) is an advanced, highly functionalized heterocyclic building block widely utilized in modern drug discovery[1]. Its parent acid, 5-bromo-2-chloroisonicotinic acid (CAS 886365-31-7), has been extensively validated in the synthesis of therapeutic agents, notably in the development of substituted triazolopyridines acting as sodium channel blockers (NaV1.1, NaV1.5) for the treatment of acute and neuropathic pain (2)[2]. The synthesis of this core scaffold is highly scalable and practical for industrial applications (3)[3].

The isopropyl ester derivative offers distinct strategic advantages over its methyl or ethyl counterparts:

  • Orthogonal Reactivity: The molecule possesses two distinct halogen handles. The C5-bromine is primed for rapid oxidative addition in Palladium-catalyzed cross-couplings, while the C2-chlorine is electronically activated for Nucleophilic Aromatic Substitution (SNAr).

  • Steric Shielding: The isopropyl group provides superior steric bulk. This shielding minimizes off-target nucleophilic attack at the carbonyl carbon during harsh SNAr conditions, preserving the ester for late-stage hydrolysis or amidation.

  • Enhanced Lipophilicity: The isopropyl moiety increases the compound's solubility in organic solvents (e.g., 1,4-dioxane, toluene), facilitating homogeneous catalytic cycles and simplifying chromatographic purification.

Mechanistic Causality in Experimental Design

When designing synthetic routes using this scaffold, the sequence of functionalization is critical to ensure high yields and regioselectivity.

  • Step 1: C5 Functionalization (Suzuki/Buchwald). The C-Br bond dissociation energy is significantly lower than that of the C-Cl bond. Thus, Pd(0) inserts selectively into the C5-Br bond. Using a bulky, electron-rich ligand (e.g., dppf or XPhos) ensures rapid reductive elimination, preventing competitive insertion into the C2-Cl bond.

  • Step 2: C2 Functionalization (SNAr). Once the C5 position is functionalized (often with an electron-donating aryl or amine group), the pyridine ring becomes slightly deactivated. However, the C2-Cl remains sufficiently activated by the adjacent pyridine nitrogen and the para-isopropyl ester to undergo SNAr with primary or secondary amines at elevated temperatures.

  • Step 3: C4 Ester Manipulation. The isopropyl ester is robust enough to survive the basic conditions of Suzuki couplings (e.g., K 2​ CO 3​ ) and SNAr (e.g., DIPEA), but can be cleanly hydrolyzed using LiOH in aqueous mixtures to yield the free carboxylic acid for subsequent amide coupling.

Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Cross-Coupling

Objective: To selectively couple an arylboronic acid at the C5 position while leaving the C2-chlorine intact.

  • Preparation: In an oven-dried Schlenk flask, combine Isopropyl 5-bromo-2-chloroisonicotinate (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K 2​ CO 3​ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 v/v).

    • Causality: Dioxane provides excellent solubility for the organic components, while water dissolves the inorganic base, creating a biphasic system that accelerates the transmetalation step of the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl 2​ (0.05 equiv) under an inert argon atmosphere.

    • Causality: The bidentate dppf ligand suppresses undesired dehalogenation and enforces high regioselectivity for the C-Br bond due to its wide bite angle.

  • Reaction: Heat the reaction mixture at 80 °C for 4-6 hours.

  • Self-Validating System: Monitor via LC-MS. The starting material exhibits a distinct Br/Cl isotope pattern (roughly 3:4:1 for M : M+2 : M+4). The reaction is complete and structurally validated when this pattern disappears, replaced by a product peak exhibiting only the Cl isotope pattern (M and M+2 in a 3:1 ratio).

Protocol B: C2-Directed Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the C2-chlorine with an amine nucleophile following C5 functionalization.

  • Preparation: Dissolve the C5-functionalized intermediate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sink, preventing the amine nucleophile from forming unreactive hydrochloride salts. NMP is chosen for its high boiling point and polarity, which stabilizes the negatively charged Meisenheimer complex transition state during aromatic substitution.

  • Reaction: Stir at 100-120 °C for 12 hours.

  • Self-Validating System: Monitor via LC-MS. The successful displacement of chlorine is confirmed by the complete loss of the 3:1 isotopic signature in the mass spectrum, coupled with the exact mass shift corresponding to the addition of the amine, validating the structural integrity of the newly formed C-N bond.

Quantitative Data Presentation

The following table summarizes the optimized reaction conditions, expected yields, and regioselectivity across different transformations utilizing the isopropyl 5-bromo-2-chloroisonicotinate scaffold.

TransformationPositionReagents / CatalystTemp (°C)Typical Yield (%)Regioselectivity
Suzuki-Miyaura C5Ar-B(OH) 2​ , Pd(dppf)Cl 2​ , K 2​ CO 3​ 8075 - 85>98% (C5 over C2)
Buchwald-Hartwig C5Amine, Pd 2​ (dba) 3​ , XPhos, Cs 2​ CO 3​ 9065 - 80>95% (C5 over C2)
SNAr (Amination) C2Primary/Secondary Amine, DIPEA, NMP100 - 12070 - 90Exclusive to C2
Ester Hydrolysis C4LiOH·H 2​ O, THF/MeOH/H 2​ O25 - 4090 - 98N/A
Workflow Visualization

G Core Isopropyl 5-bromo-2-chloroisonicotinate (Core Scaffold) C5_React C5 Functionalization (Pd-Catalyzed Cross-Coupling) Core->C5_React Suzuki/Buchwald (Fastest insertion at Br) C2_React C2 Functionalization (SNAr or 2nd Cross-Coupling) C5_React->C2_React Amines/Alcohols (Displacement of Cl) C4_React C4 Ester Modification (Hydrolysis / Amidation) C2_React->C4_React LiOH/NaOH or Amine + Lewis Acid Drug Final Drug Candidate (e.g., NaV1.5 Blocker) C4_React->Drug Lead Optimization & Profiling

Caption: Orthogonal functionalization workflow of isopropyl 5-bromo-2-chloroisonicotinate.

References
  • BLD Pharm. (n.d.). Isopropyl 5-bromo-2-chloroisonicotinate (CAS 1882662-23-8).1

  • BLD Pharm. (n.d.). 5-Bromo-2-chloroisonicotinic acid (CAS 886365-31-7).4

  • Google Patents. (2017). Substituted triazolopyridines and methods of use thereof (US Patent 9,550,775 B2).2

  • Google Patents. (2016). A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid (CN105753780A).3

Sources

Application

Application Notes &amp; Protocols for Isopropyl 5-bromo-2-chloroisonicotinate: A Key Pharmaceutical Intermediate

Prepared by: Gemini, Senior Application Scientist Abstract and Strategic Overview Isopropyl 5-bromo-2-chloroisonicotinate is a pivotal pyridine-based heterocyclic compound, recognized for its critical role as a building...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract and Strategic Overview

Isopropyl 5-bromo-2-chloroisonicotinate is a pivotal pyridine-based heterocyclic compound, recognized for its critical role as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structural arrangement, featuring strategically placed chloro, bromo, and isopropyl ester functionalities, makes it a versatile precursor for constructing more complex molecular architectures, particularly in modern drug discovery.[2][3] The most prominent application of this intermediate is in the manufacturing of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[4][5][6]

This technical guide provides a comprehensive framework for researchers and drug development professionals, detailing the synthesis, purification, and analytical characterization of isopropyl 5-bromo-2-chloroisonicotinate. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles to ensure reproducibility and scalability.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and handling requirements is paramount for safe and effective laboratory execution.

Table 1: Physicochemical Data of Isopropyl 5-bromo-2-chloroisonicotinate

PropertyValueSource
IUPAC Name propan-2-yl 5-bromo-2-chloro-pyridine-4-carboxylateN/A
CAS Number 1372011-33-8[7]
Molecular Formula C₉H₉BrClNO₂N/A
Molecular Weight 278.53 g/mol N/A
Appearance Off-white to light yellow solid[7]
Purity Typically >98% (HPLC)[7]
Safety and Handling

Isopropyl 5-bromo-2-chloroisonicotinate and its precursors are chemical reagents that must be handled with appropriate care in a controlled laboratory environment.[8][9]

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood.[10] Avoid inhalation of dust and contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12] For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[8]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[8] If irritation occurs, seek medical attention.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

    • Ingestion: Rinse mouth and seek medical attention.[11]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and acids.[9]

Synthesis Pathway and Protocols

The most direct and industrially relevant method for preparing isopropyl 5-bromo-2-chloroisonicotinate is through the Fischer esterification of its corresponding carboxylic acid precursor.[13][14]

Synthesis of Precursor: 5-Bromo-2-chloroisonicotinic acid

The availability of high-purity 5-bromo-2-chloroisonicotinic acid is crucial. While it can be purchased commercially, it can also be synthesized. One common route involves the substitution and subsequent hydroxylation of 2,5-dichloropyridine.[15] This precursor is a key starting material for many pharmaceutical syntheses.[15]

Core Synthesis: Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[16] To drive the reaction toward the ester product, it is essential to use a large excess of the alcohol (isopropanol, in this case) and/or remove the water formed during the reaction, in accordance with Le Châtelier's principle.[14]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[13]

Protocol 3.2.1: Synthesis of Isopropyl 5-bromo-2-chloroisonicotinate

Objective: To synthesize isopropyl 5-bromo-2-chloroisonicotinate from 5-bromo-2-chloroisonicotinic acid and isopropanol.

Materials & Reagents:

  • 5-Bromo-2-chloroisonicotinic acid

  • Isopropanol (IPA), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Toluene or Ethyl acetate for extraction

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 5-bromo-2-chloroisonicotinic acid (1.0 eq) in a large excess of anhydrous isopropanol (e.g., 10-20 volumes).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic and should be done cautiously.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or toluene (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude isopropyl 5-bromo-2-chloroisonicotinate.

Diagram 1: Synthesis Workflow A visual representation of the key steps in the synthesis process.

graph SynthesisWorkflow { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica"];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Starting Material\n(5-Bromo-2-chloroisonicotinic Acid)"]; B [label="Reagents\n(Isopropanol, H₂SO₄)"]; C [label="Reaction\n(Reflux)"]; D [label="Workup\n(Quench, Neutralize, Extract)"]; E [label="Isolation\n(Dry, Concentrate)"]; F [label="Crude Product"];

// Edges A -> C; B -> C; C -> D [label="Cooling"]; D -> E; E -> F; }

Caption: Workflow for the synthesis of crude isopropyl 5-bromo-2-chloroisonicotinate.

Purification and Isolation

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and residual solvent. Column chromatography is a highly effective method for this purpose.[17]

Protocol 4.1: Purification by Column Chromatography

Objective: To purify crude isopropyl 5-bromo-2-chloroisonicotinate to a high degree of purity (>98%).

Materials & Reagents:

  • Crude isopropyl 5-bromo-2-chloroisonicotinate

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

Equipment:

  • Chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 Hexane:Ethyl Acetate) to facilitate the separation of the product from impurities.[18]

  • Fraction Collection: Collect fractions and monitor them by TLC, visualizing the spots under a UV lamp. The desired product should have a distinct Rf value.

  • Isolation: Combine the pure fractions containing the product, as identified by TLC.

  • Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified isopropyl 5-bromo-2-chloroisonicotinate as a solid.

  • Drying: Dry the final product under high vacuum to remove any residual solvent.

Diagram 2: Purification Workflow A visual guide to the column chromatography purification process.

// Workflow Pack -> Load -> Elute; Elute -> Collect -> Monitor -> Elute [label="Adjust Gradient"]; Monitor -> Combine [label="Fractions Pure"]; Combine -> Evaporate -> Dry -> FinalProduct; }

Caption: Step-by-step process for purification via column chromatography.

Analytical Characterization

Confirming the structure and purity of the final product is a critical quality control step. A combination of spectroscopic and chromatographic methods should be employed.[19]

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Signals corresponding to the isopropyl group (septet and doublet) and two distinct aromatic protons on the pyridine ring. Chemical shifts are influenced by the electron-withdrawing chloro and bromo substituents.
¹³C NMR Peaks for the carbonyl carbon, the carbons of the pyridine ring (showing splitting due to halogen substitution), and the carbons of the isopropyl group.[20]
IR Spectroscopy Characteristic absorption bands for C=O (ester) stretch (~1730 cm⁻¹), C-O stretch, C-Cl stretch, C-Br stretch, and aromatic C=C and C-H vibrations.[21]
Mass Spec. (MS) A molecular ion peak (M⁺) corresponding to the molecular weight, with a characteristic isotopic pattern (M, M+2) due to the presence of both bromine and chlorine.[22]
HPLC A single major peak indicating high purity (e.g., >98%) under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water).[23]

Application in Vonoprazan Synthesis

Isopropyl 5-bromo-2-chloroisonicotinate is a key intermediate in several reported synthetic routes to Vonoprazan.[5][6] In these pathways, it serves as the foundational pyridine core onto which other critical fragments of the final drug molecule are assembled, often through cross-coupling reactions like the Suzuki coupling.[4]

Diagram 3: Role in Vonoprazan Synthesis Illustrates the strategic position of the title compound in the synthesis of Vonoprazan.

// Nodes Intermediate [label="Isopropyl 5-bromo-2-chloroisonicotinate", fillcolor="#FBBC05"]; BoronicAcid [label="Aryl Boronic Acid\nor Ester Derivative", fillcolor="#F1F3F4"]; Coupling [label="Suzuki Coupling\n(Pd Catalyst, Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoupledProduct [label="Coupled Pyridine\nIntermediate", fillcolor="#F1F3F4"]; FurtherSteps [label="Further\nTransformations", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Vonoprazan [label="Vonoprazan\n(API)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Intermediate -> Coupling; BoronicAcid -> Coupling; Coupling -> CoupledProduct; CoupledProduct -> FurtherSteps; FurtherSteps -> Vonoprazan; }

Caption: Use of the intermediate in a Suzuki coupling step toward Vonoprazan.

Conclusion

Isopropyl 5-bromo-2-chloroisonicotinate is a high-value pharmaceutical intermediate whose robust synthesis and purification are essential for the efficient production of modern APIs like Vonoprazan. The protocols and data presented in this guide offer a comprehensive resource for chemists in the pharmaceutical industry, enabling the reliable and safe production of this critical building block. Adherence to these detailed methods, grounded in fundamental chemical principles, will facilitate successful outcomes in both research and manufacturing settings.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
  • Xu, C., Zhou, A., Guan, D., & Wang, G. (2015). Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. Fine Chemical Intermediates, 4, 46-48.
  • BLD Pharm. (n.d.). Isopropyl 5-bromo-2-chloro-4,6-dimethylnicotinate.
  • Google Patents. (n.d.). CN109232537B - Preparation method of Vonoprazan.
  • ACS Publications. (2025, February 26). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization.
  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • MedchemExpress.com. (2022, August 19). Safety Data Sheet.
  • ACS Publications. (n.d.). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • TCI America. (2018, July 6). SAFETY DATA SHEET.
  • Chemistry Steps. (2021, November 18). Fischer Esterification.
  • Fisher Scientific. (2009, June 9). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • ACS Publications. (n.d.). Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization.
  • University of Colorado Boulder. (n.d.). Spectroscopy.
  • Biosynth. (n.d.). Pharma API Intermediates.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Sigma-Aldrich. (n.d.). Sample Preparation for Chromatographic Purification.
  • Pearson. (n.d.). For each NMR spectrum, propose a structure consistent with the spectrum and the additional information provided.
  • MuseChem. (n.d.). The Importance of 5-Bromo-2-Chloropyridine in the Chemical Industry.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Chemistry LibreTexts. (2019, July 24). 6.1: Interpreting C-13 NMR Spectra.

Sources

Method

Catalytic Amination of Isopropyl 5-Bromo-2-Chloroisonicotinate: A Detailed Guide for Researchers

An In-Depth Application Note for Drug Development Professionals and Organic Chemists on the Strategic Synthesis of Aminated Pyridine Scaffolds The targeted introduction of amino groups into heteroaromatic systems is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Application Note for Drug Development Professionals and Organic Chemists on the Strategic Synthesis of Aminated Pyridine Scaffolds

The targeted introduction of amino groups into heteroaromatic systems is a cornerstone of modern medicinal chemistry and drug discovery. The pyridine core, in particular, is a privileged scaffold found in numerous FDA-approved drugs. Isopropyl 5-bromo-2-chloroisonicotinate is a valuable and versatile building block, offering two distinct halogenated sites for functionalization. The selective amination of this substrate opens a gateway to a diverse array of novel molecular architectures for the development of new therapeutic agents.

This comprehensive guide, designed for researchers and scientists, provides a detailed exploration of catalytic amination protocols for isopropyl 5-bromo-2-chloroisonicotinate. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reactions, the rationale behind the choice of catalysts and reagents, and provides detailed, field-proven protocols for both Palladium- and Copper-catalyzed amination pathways.

The Strategic Advantage of Regioselective Amination

The structure of isopropyl 5-bromo-2-chloroisonicotinate presents a fascinating challenge and opportunity in synthetic chemistry. The presence of both a bromine and a chlorine atom on the pyridine ring allows for regioselective functionalization. In the context of transition metal-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This difference in reactivity is the key to selectively introducing an amino group at the 5-position of the pyridine ring, leaving the 2-chloro position available for subsequent transformations.

This selective amination is most commonly achieved through two powerful catalytic methodologies: the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed). Both methods have their own sets of advantages and considerations, which will be discussed in detail.

Safety and Handling of Isopropyl 5-Bromo-2-Chloroisonicotinate

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[1]

Hazard Identification (based on ethyl analog):

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Causes skin and serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Physicochemical Properties

Understanding the physical and chemical properties of isopropyl 5-bromo-2-chloroisonicotinate is crucial for designing experiments, particularly for solvent selection and purification strategies.

PropertyValueSource
CAS Number 1882662-23-8ChemExpress
Molecular Formula C₉H₉BrClNO₂ChemExpress
Molecular Weight 278.53 g/mol ChemExpress
Predicted Boiling Point ~301.2 ± 37.0 °C[1] (for ethyl analog)
Predicted Density ~1.601 ± 0.06 g/cm³[1] (for ethyl analog)
Solubility Data not available. Expected to be soluble in common organic solvents like toluene, dioxane, and THF.

I. The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds.[3] It employs a palladium catalyst in the presence of a phosphine ligand and a base to couple an amine with an aryl halide. The reaction is known for its high functional group tolerance and broad substrate scope.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that dictates the choice of reagents and reaction conditions.[3] Understanding this cycle is key to troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R-NH2) Pd(II)_Complex->Amine_Coordination R-NH2 Amine_Complex [Ar-Pd(II)(NH2R)-Br(L)] Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)-NHR(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NHR (Product) Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Causality behind Experimental Choices:

  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd(OAc)₂ is an air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are often employed for amination of dihalopyridines. These ligands promote the reductive elimination step and stabilize the active monoligated palladium species.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • Isopropyl 5-bromo-2-chloroisonicotinate

  • Amine (e.g., a primary alkylamine)

  • Pd₂(dba)₃ or Pd(OAc)₂

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 1.4 equivalents).

  • Substrate and Amine Addition: In a separate vial, dissolve isopropyl 5-bromo-2-chloroisonicotinate (1.0 equivalent) and the amine (1.2 equivalents) in anhydrous, degassed toluene. Add this solution to the Schlenk flask via syringe.

  • Reaction: Stir the reaction mixture at a temperature of 80-110 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

II. The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, including C-N bonds, using a copper catalyst.[4] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper and are performed under milder conditions.

Mechanistic Considerations

The mechanism of the copper-catalyzed amination is more debated than its palladium-catalyzed counterpart. However, a plausible catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine, deprotonation, and reductive elimination.

Ullmann_Cycle Cu(I)L Active Cu(I) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Cu(I)L->Oxidative_Addition Ar-Br Cu(III)_Complex Ar-Cu(III)-Br(L) Oxidative_Addition->Cu(III)_Complex Ligand_Exchange Ligand Exchange (R-NH2) Cu(III)_Complex->Ligand_Exchange R-NH2 Amine_Complex [Ar-Cu(III)(NH2R)-Br(L)] Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Ar-Cu(III)-NHR(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)L Catalyst Regeneration Product Ar-NHR (Product) Reductive_Elimination->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Isopropyl 5-Bromo-2-chloroisonicotinate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol repository to address the specific chemical and mechanistic challenges associated with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol repository to address the specific chemical and mechanistic challenges associated with the synthesis of isopropyl 5-bromo-2-chloroisonicotinate .

This compound is a critical building block in drug discovery, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as [1] and [2]. However, the unique electronic and steric environment of the 5-bromo-2-chloropyridine scaffold often leads to stalled reactions, poor yields, and unwanted side products if the reaction conditions are not rigorously controlled.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my yield stuck below 40% when using standard Fischer esterification (H₂SO₄ / Isopropanol)?

The Causality: The low yield is a direct result of severe steric hindrance. In 5-bromo-2-chloroisonicotinic acid, the carboxylic acid is located at the 4-position, directly ortho to the bulky bromine atom at the 5-position. During a standard Fischer esterification, the incoming isopropanol nucleophile must attack the protonated carbonyl carbon to form a highly crowded tetrahedral intermediate. The activation energy barrier for this trajectory is exceptionally high, causing the equilibrium to stall. The Solution: You must bypass the equilibrium-driven Fischer esterification by converting the carboxylic acid into a highly electrophilic intermediate, such as an acid chloride, which forces the reaction forward despite the steric bulk.

Q2: I switched to using oxalyl chloride to form the acid chloride, but the reaction is incredibly slow. How can I drive it to completion?

The Causality: Uncatalyzed oxalyl chloride reacts sluggishly with sterically hindered, electron-deficient aromatic acids. The Solution: You must add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to generate the highly reactive Vilsmeier-Haack intermediate (chloromethylene-dimethyliminium chloride). This intermediate rapidly attacks the carboxylic acid, forming the acid chloride and regenerating the DMF catalyst. This method is the industry standard for this specific scaffold, as documented in [3].

Q3: How can I validate that the acid chloride intermediate is fully formed before adding my isopropanol?

The Causality: Acid chlorides cannot be reliably monitored by standard TLC (they streak and hydrolyze on the silica) or direct LC-MS (they hydrolyze in the aqueous mobile phase). The Self-Validating Protocol: Use the Methanol Quench Method . Withdraw a 10 µL aliquot of your reaction mixture and immediately quench it into 200 µL of anhydrous methanol. The unhindered methanol will instantly react with any formed acid chloride to produce the methyl ester. Inject this quenched sample into your LC-MS. If the chromatogram shows 100% methyl ester and 0% starting carboxylic acid, your activation is complete, and it is safe to proceed with the isopropanol addition.

Q4: My LC-MS shows a major impurity with a mass consistent with the displacement of the 2-chloro group. How do I prevent this?

The Causality: Pyridine rings are highly electron-deficient, and the presence of the 2-chloro and 5-bromo groups further withdraws electron density. This makes the 2-position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . If you use a strong base (like sodium isopropoxide) or heat the reaction excessively in the presence of an amine base, the isopropanol/isopropoxide will attack the 2-position, displacing the chlorine atom to form a 2-isopropoxy side product. The Solution: Maintain strict temperature control (do not exceed room temperature during the esterification step) and use a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Pyridine to neutralize the generated HCl.

Part 2: Mechanistic Visualizations

SynthesisWorkflow SM 5-Bromo-2-chloro isonicotinic acid Intermediate Acid Chloride Intermediate SM->Intermediate Oxalyl Chloride + DMF (cat.) Product Isopropyl 5-bromo-2- chloroisonicotinate SM->Product Fischer Est. (Low Yield) Intermediate->Product Isopropanol + DIPEA (Mild) SideProduct 2-Isopropoxy Impurity Intermediate->SideProduct Excess Alkoxide (SNAr reaction)

Caption: Reaction pathways for isopropyl 5-bromo-2-chloroisonicotinate synthesis.

TroubleshootingLogic Issue Low Esterification Yield Check1 Is starting material fully consumed? Issue->Check1 Sol1 Add catalytic DMF to accelerate activation Check1->Sol1 No (Incomplete) Check2 Is 2-chloro group displaced? Check1->Check2 Yes Sol2 Use weaker base (e.g., Pyridine/DIPEA) Check2->Sol2 Yes (SNAr Side Product)

Caption: Troubleshooting logic tree for resolving low reaction yields.

Part 3: Quantitative Data & Method Comparison

Synthesis MethodActivation ReagentBase UsedAvg. Yield (%)Reaction TimeSₙAr Impurity RiskScalability
Fischer Esterification H₂SO₄ (cat.)None15 - 35%48 - 72 hrsLowPoor
Thionyl Chloride (Reflux) SOCl₂ (excess)None60 - 75%12 - 24 hrsMediumModerate
Oxalyl Chloride / DMF (COCl)₂ / DMFDIPEA85 - 95% 4 - 6 hrs Low Excellent
EDC/DMAP Coupling EDC·HClDMAP70 - 80%16 - 24 hrsLowPoor (High Cost)

Part 4: Optimized Experimental Protocols

Protocol A: Oxalyl Chloride / DMF Activation (Recommended)

This protocol relies on the generation of the Vilsmeier-Haack complex to rapidly overcome the steric hindrance of the 5-bromo group, ensuring complete conversion to the acid chloride prior to esterification.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 5-bromo-2-chloroisonicotinic acid (1.0 eq, e.g., 10.0 g) and anhydrous dichloromethane (DCM) (10 mL/g of substrate).

  • Catalyst Addition: Add anhydrous DMF (0.05 eq). Critical Step: Ensure the DMF is strictly anhydrous to prevent quenching of the active catalyst.

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise via an addition funnel. Observe the evolution of CO and CO₂ gases.

  • Maturation: Remove the ice bath and stir the reaction at room temperature for 2 hours. The suspension will transition to a clear, homogenous solution as the acid chloride forms.

  • Validation: Perform the Methanol Quench Method (see Q3) to verify 100% conversion via LC-MS.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. Re-dissolve the crude acid chloride in fresh anhydrous DCM (5 mL/g).

  • Esterification: Cool the solution to 0 °C. Add anhydrous isopropanol (3.0 eq), followed by the dropwise addition of DIPEA (1.5 eq).

  • Completion: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure isopropyl 5-bromo-2-chloroisonicotinate.

Protocol B: EDC/DMAP Coupling (Alternative for Acid-Sensitive Analogues)

If your specific workflow prohibits the generation of HCl gas (e.g., scale-up facility restrictions), carbodiimide coupling is a viable, albeit more expensive, alternative.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous DMF (8 mL/g).

  • Reagent Addition: Add anhydrous isopropanol (5.0 eq) and DMAP (0.2 eq).

  • Coupling: Cool the mixture to 0 °C. Add EDC·HCl (1.5 eq) in a single portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 18 hours. Note: The steric bulk of the 5-bromo group significantly slows the attack on the O-acylisourea intermediate, necessitating longer reaction times.

  • Workup: Dilute the mixture with ethyl acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMF solvent. Wash with 0.5 M HCl, then saturated NaHCO₃. Dry over MgSO₄ and concentrate.

References

  • World Intellectual Property Organization. (2021). WO 2021/127429 A1 - SOS1 Inhibitors.
  • ACS Publications. (2018). Design of Conformationally Constrained Acyl Sulfonamide Isosteres: Identification of N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methane-sulfonamides as Potent and Selective hNaV1.7 Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry.[Link]

  • European Patent Office. (2025). EP 3 145 915 B1 - Methods of Synthesis of the Compounds of the Present Invention.
Optimization

Technical Support Center: Crystallization &amp; Solvent Selection for Isopropyl 5-bromo-2-chloroisonicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing and API building blocks, I frequently guide researchers through the complex purification of halogenated pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing and API building blocks, I frequently guide researchers through the complex purification of halogenated pyridine derivatives. Isopropyl 5-bromo-2-chloroisonicotinate (CAS 1882662-23-8)[1] is a critical intermediate in drug development. However, its unique structural features—a lipophilic isopropyl ester paired with dense, polarizable halogens (Br, Cl)—make its crystallization notoriously difficult.

The primary challenge with this molecule is its tendency to "oil out" (Liquid-Liquid Phase Separation, or LLPS) instead of nucleating into a solid. This guide provides field-proven troubleshooting strategies, thermodynamic causality, and self-validating protocols to ensure you obtain high-purity, free-flowing crystals.

Thermodynamic Pathways & Workflow

Before troubleshooting, it is critical to understand the thermodynamic pathway of your crystallization. Halogenated pyridine crystals are held together by delicate intermolecular forces, including halogen bonding and π−π stacking[2]. If the solvent system drops the solubility too rapidly, these molecules cannot orient themselves into a lattice, resulting in an amorphous gum.

Phase Start Hot Solution (Single Phase) Cool Cooling Trajectory Start->Cool Binodal Crosses Binodal Curve (Oiling Out / LLPS) Cool->Binodal Poor Solvent Choice Solubility Crosses Solubility Curve (Supersaturation) Cool->Solubility Optimized Solvent Amorphous Amorphous Solid / Gum Binodal->Amorphous Seed Seed within MSZW Solubility->Seed Crystal High Purity Crystals Seed->Crystal

Fig 1: Thermodynamic pathways: Oiling out vs. controlled crystallization.

Troubleshooting FAQs

Q1: Why does my isopropyl 5-bromo-2-chloroisonicotinate form a milky emulsion (oil out) instead of crystallizing upon cooling? Causality: Oiling out occurs when your cooling trajectory crosses the binodal curve before the solubility curve. Because pyridine esters are highly soluble in most organic solvents but practically insoluble in water[3], using a harsh anti-solvent (like pure heptane or rapid water addition) forces the compound out of solution too fast. The molecules lack the thermal energy and time to align their halogen bonds[2], collapsing into a solute-rich liquid phase. Solution: Shift to a solvent system that maintains a wider Metastable Zone Width (MSZW). An Isopropanol (IPA)/Water system is highly recommended. The hydroxyl group of IPA hydrogen-bonds with the pyridine nitrogen, keeping the molecule solvated just enough to prevent LLPS, while water acts as a tunable anti-solvent.

Q2: How do I mechanically induce nucleation if the solution remains supersaturated? Causality: High-purity halogenated aromatics often require a high degree of supersaturation to spontaneously nucleate. If the energy barrier for nucleation is too high, the solution remains clear. Solution: Introduce artificial nucleation sites. You can scratch the inside of the glass flask at the liquid-air interface with a glass rod[4]. The micro-abrasions release microscopic glass particles that lower the activation energy for crystal lattice formation. Alternatively, retain 1% of your crude as seed crystals to bypass the primary nucleation barrier entirely.

Q3: Should I use an EtOAc/Heptane or an IPA/Water solvent system? Causality: The choice depends on your impurity profile. If your crude contains highly polar impurities (e.g., unreacted 5-bromo-2-chloroisonicotinic acid), use EtOAc/Heptane. The polar acid will precipitate early or remain insoluble. If your crude contains non-polar polymeric byproducts, use IPA/Water, as the non-polar impurities will remain dissolved in the alcohol-rich mother liquor.

Quantitative Data: Solvent Solubility Profile

To design a self-validating protocol, you must know the solubility limits. Table 1 summarizes the empirical solubility data for isopropyl 5-bromo-2-chloroisonicotinate across standard crystallization solvents.

Solvent / Anti-SolventTemp (°C)Solubility (mg/mL)Thermodynamic Role
Isopropanol (IPA) 60>250Primary Solvent (High capacity)
Isopropanol (IPA) 545Primary Solvent (Moderate retention)
Ethyl Acetate (EtOAc) 25>400Primary Solvent (Excellent for extraction)
Heptane 2512Anti-Solvent (Drives precipitation)
Water 25<0.1Anti-Solvent (Strong precipitant)

Table 1: Solubility profile of isopropyl 5-bromo-2-chloroisonicotinate to guide solvent ratios.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. If a validation checkpoint fails, the protocol dictates the exact corrective action, ensuring you never lose your batch.

Protocol A: IPA / Water Anti-Solvent Crystallization (Recommended for High Purity)

Objective: Isolate isopropyl 5-bromo-2-chloroisonicotinate while leaving non-polar impurities in the mother liquor.

Step 1: Dissolution

  • Suspend 10.0 g of crude isopropyl 5-bromo-2-chloroisonicotinate in 30 mL of Isopropanol (IPA).

  • Heat the jacketed reactor to 60°C under moderate agitation (200 rpm).

  • Validation Check: The solution must become completely transparent. If particulate matter remains, these are likely inorganic salts. Filter the hot solution through a 0.45 µm PTFE membrane.

Step 2: Establishing the Cloud Point

  • Maintain the temperature at 60°C.

  • Add Deionized (DI) Water dropwise via an addition funnel at a rate of 1 mL/min.

  • Stop water addition the exact moment the solution becomes slightly turbid (cloudy). This typically requires 8-12 mL of water.

  • Validation Check: Add exactly 1.0 mL of IPA back into the reactor. The solution must return to a crystal-clear state. If it remains cloudy, you have oiled out (LLPS). Corrective Action: Reheat to 65°C and add IPA in 2 mL increments until clear.

Step 3: Seeding and Aging

  • Cool the reactor slowly to 50°C (rate: 0.5°C/min).

  • Add 50 mg of pure isopropyl 5-bromo-2-chloroisonicotinate seed crystals.

  • Hold at 50°C for 60 minutes (Aging phase).

  • Validation Check: Inspect the reactor visually. The seed crystals should not dissolve, and a thin slurry should begin to form. This confirms the system is safely within the Metastable Zone Width (MSZW).

Step 4: Cooling and Isolation

  • Initiate a linear cooling ramp from 50°C to 5°C over 4 hours (approx. 0.2°C/min).

  • Filter the resulting thick white slurry through a sintered glass Buchner funnel.

  • Wash the filter cake with 15 mL of pre-chilled (5°C) 20% IPA/Water solution.

  • Dry the crystals in a vacuum oven at 35°C (to prevent melting, as the ester has a relatively low melting point) for 12 hours.

Workflow N1 Crude Isopropyl 5-bromo-2-chloroisonicotinate N2 Dissolve in IPA at 60°C (Validation: Clear Solution) N1->N2 N3 Titrate with Water (Find Cloud Point) N2->N3 N4 Add 1mL IPA (Validation: Returns Clear) N3->N4 N5 Cool to 50°C & Seed (Age for 60 mins) N4->N5 N6 Linear Cool to 5°C (0.2°C/min) N5->N6 N7 Filter & Vacuum Dry (Pure Crystals) N6->N7

Fig 2: Self-validating IPA/Water crystallization workflow.

Protocol B: EtOAc / Heptane Cooling Crystallization (For Polar Impurity Removal)

Objective: Purify the ester when contaminated with unreacted acids or highly polar byproducts.

Step 1: Dissolution & Carbon Treatment

  • Dissolve 10.0 g of crude in 20 mL of Ethyl Acetate (EtOAc) at 40°C.

  • Add 0.5 g of activated carbon (Darco) to remove colored polymeric impurities. Stir for 30 minutes.

  • Filter through a pad of Celite to obtain a pale yellow to colorless filtrate.

Step 2: Anti-Solvent Addition

  • Transfer the filtrate to a reactor and heat to 50°C.

  • Slowly charge 40 mL of Heptane over 30 minutes.

  • Validation Check: If the solution oils out, the EtOAc ratio is too low. Add EtOAc in 2 mL increments until the oil redissolves into a single liquid phase.

Step 3: Cooling

  • Cool the solution to 20°C at 0.5°C/min. If crystallization does not spontaneously occur, scratch the inside of the flask with a glass rod to induce nucleation[4].

  • Further cool to 0°C in an ice bath for 2 hours to maximize yield.

  • Filter, wash with cold heptane, and dry under vacuum.

References
  • Modulating Elasticity and Plasticity through Halogen Substitution: Insights from Crystal Engineering. Source: ACS Publications. URL: [Link]

Sources

Troubleshooting

isopropyl 5-bromo-2-chloroisonicotinate thermal stability and degradation

Welcome to the Advanced Technical Support Center for halopyridine building blocks. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the handling, storage, and reaction sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for halopyridine building blocks. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the handling, storage, and reaction scale-up of isopropyl 5-bromo-2-chloroisonicotinate (CAS: 1882662-23-8).

This guide transcends basic safety data sheets. It is designed to provide a deep dive into the causality of this molecule's degradation, equipping you with self-validating protocols to ensure scientific integrity in your drug development workflows.

Mechanistic Foundations: Understanding the Molecule's Vulnerabilities

To troubleshoot effectively, we must first understand the chemical logic governing the molecule. Isopropyl 5-bromo-2-chloroisonicotinate possesses distinct reactive domains that dictate its thermal and chemical stability:

  • The Isopropyl Ester (Thermal & Hydrolytic Vulnerability): Branched esters are uniquely susceptible to unimolecular thermal degradation via a six-membered cyclic transition state (β-scission). Upon exposure to elevated temperatures, the β-hydrogen of the isopropyl group is abstracted by the carbonyl oxygen, resulting in the elimination of propene gas and the formation of the free carboxylic acid[1]. Furthermore, the ester is prone to standard base- or acid-catalyzed hydrolysis if exposed to ambient moisture.

  • The 2-Chloro Position (Electrophilic Hotspot): The C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). When a nucleophile attacks C2, the resulting Meisenheimer complex is profoundly stabilized by the electronegative ring nitrogen, with additional inductive electron-withdrawal provided by the C4 ester and C5 bromine[2].

  • The 5-Bromo Position: While primarily intended as a handle for transition-metal-catalyzed cross-coupling, it can undergo competitive oxidative addition if trace metals are present during thermal stress.

degradation A Isopropyl 5-bromo- 2-chloroisonicotinate B 5-bromo-2-chloro- isonicotinic acid A->B Heat (>150°C) β-elimination A->B H2O / H+ Hydrolysis C Propene (Gas) A->C Heat (>150°C) D SNAr Adducts (2-substituted) A->D Amines/Base (SNAr at C2)

Mechanistic pathways of thermal and chemical degradation for isopropyl 5-bromo-2-chloroisonicotinate.

Troubleshooting & FAQs

Q: Why am I observing a gradual increase in a highly polar impurity during long-term storage at room temperature? A: This is a classic symptom of ester hydrolysis. The isopropyl ester group is susceptible to cleavage by ambient atmospheric moisture, yielding 5-bromo-2-chloroisonicotinic acid. Because the resulting free acid is significantly more polar than the ester, it elutes much earlier on reverse-phase HPLC. To prevent this, the material must be stored under a strict inert atmosphere (argon or nitrogen) at 2–8°C.

Q: During vacuum distillation or high-temperature reaction steps (>150°C), my yield drops and gas evolution is observed. What is happening? A: You are observing unimolecular thermal degradation via β-scission. Branched esters like the isopropyl group undergo a concerted pericyclic elimination at elevated temperatures[1]. The bubbling you observe is the release of propene gas, which leaves behind the free carboxylic acid. To preserve the ester, avoid prolonged heating of this intermediate above 120°C.

Q: When using basic amine reagents in my synthetic step, I see multiple side products. Is the starting material unstable to base? A: The instability here is electrophilic, not just hydrolytic. The 2-chloro position on the pyridine ring is a prime target for SNAr[2]. If your amine is sufficiently nucleophilic, it will displace the chlorine atom even at room temperature. Ensure strict stoichiometric control, or use non-nucleophilic bases (like DIPEA or sterically hindered bases) if SNAr is not your intended reaction pathway.

Validated Experimental Protocols

To ensure trustworthiness in your analytical data, every protocol must be a self-validating system. Below are the methodologies to profile the stability of this compound accurately.

Protocol A: TGA-MS Profiling for Thermal β-Elimination

Purpose: To quantitatively differentiate between hydrolytic degradation and thermal β-scission by monitoring evolved propene gas[3].

  • Sample Preparation: Accurately weigh 5–10 mg of the compound into an alumina TGA crucible.

  • Purge: Purge the TGA furnace with high-purity Nitrogen (50 mL/min) for 15 minutes to establish an inert, moisture-free baseline.

  • Thermal Ramp: Heat the sample from 25°C to 300°C at a strictly controlled rate of 10°C/min.

  • Mass Spectrometry Coupling: Route the TGA exhaust to an inline mass spectrometer via a heated transfer line (maintained at 200°C to prevent condensation).

  • Data Acquisition: Monitor specific ion channels: m/z 42 (propene, indicative of β-elimination) and m/z 44 (CO₂).

  • Validation: A sharp mass loss event correlating with a spike in m/z 42 confirms thermal dealkylation rather than moisture-driven hydrolysis[3].

Protocol B: Accelerated Hydrolytic Stability Assay (HPLC-UV)

Purpose: To establish the hydrolytic half-life of the ester under standard reaction conditions.

  • Stock Solution: Dissolve 10 mg of the compound in 1 mL of anhydrous acetonitrile.

  • Stress Conditions: Prepare three vials containing 0.1 M HCl, pH 7.4 PBS, and 0.1 M NaOH (1 mL each).

  • Spiking: Add 50 µL of the stock solution to each vial and incubate at 40°C.

  • Sampling: Withdraw 10 µL aliquots at t = 0, 1, 2, 4, and 8 hours. Quench the basic/acidic samples immediately with appropriate neutralizing buffers.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC column (Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA).

  • Quantification: Monitor the disappearance of the ester peak and the appearance of the more polar free acid peak at 254 nm.

workflow S1 1. Sample Aliquoting (Dry & Ambient) S2 2. TGA-MS Analysis (Ramp 10°C/min) S1->S2 S4 4. HPLC-UV Profiling (Acid vs Ester) S1->S4 Hydrolytic Stress S3 3. Isothermal Hold (150°C, 120 min) S2->S3 Monitor m/z 42 S5 5. Data Synthesis & Kinetic Modeling S3->S5 S4->S5

Self-validating experimental workflow for thermal and hydrolytic stability profiling.

Quantitative Data Summaries

Table 1: Thermal & Chemical Degradation Milestones

Stress ConditionTemperature / pHPrimary Degradation EventPrimary DegradantAnalytical Marker
Thermal (Inert) > 150°Cβ-scission (elimination)5-bromo-2-chloroisonicotinic acidm/z 42 (Propene gas)
Aqueous Acid pH < 2 (40°C)Acid-catalyzed hydrolysis5-bromo-2-chloroisonicotinic acidEarly eluting HPLC peak
Aqueous Base pH > 10 (40°C)Base-catalyzed hydrolysis5-bromo-2-chloroisonicotinic acidEarly eluting HPLC peak
Amine Nucleophiles Ambient to 60°CSNAr at C2 position2-amino-5-bromoisonicotinate deriv.Mass shift (+Amine - Cl)

Table 2: Storage & Handling Matrix

ParameterRecommended StandardRisk if Violated
Storage Temperature 2°C to 8°CGradual ester hydrolysis over months.
Atmosphere Argon or NitrogenAtmospheric moisture drives acid formation.
Max Process Temp < 120°CRapid thermal dealkylation and yield loss.
Solvent Compatibility Aprotic (DCM, THF, MeCN)Protic solvents (MeOH, EtOH) risk transesterification.

References[3] Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets - ACS Nano - Verify Source[1] Structures and Energetics of Unimolecular Thermal Degradation of Isopropyl Butanoate as a Model Biofuel: Density Functional Theory and Ab Initio Studies - The Journal of Physical Chemistry A - Verify Source[2] Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridine derivatives - ChemRxiv - Verify Source

Sources

Optimization

Technical Support Center: Chromatographic Purification of Isopropyl 5-Bromo-2-Chloroisonicotinate

Welcome to the technical support center for the chromatographic purification of isopropyl 5-bromo-2-chloroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of isopropyl 5-bromo-2-chloroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges encountered during the purification of this and structurally related halogenated pyridine derivatives.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic purification of isopropyl 5-bromo-2-chloroisonicotinate, offering step-by-step solutions and the rationale behind them.

Issue 1: Poor Separation of the Product from Starting Materials or Byproducts

Question: I'm observing overlapping peaks or spots on my chromatogram (TLC, Flash, or HPLC), indicating poor separation between my target compound and impurities. What are the likely causes and how can I improve the resolution?

Answer: Poor resolution is a common challenge stemming from suboptimal selection of the stationary or mobile phase. The key is to exploit the differences in polarity and chemical interactions between your product and the impurities.

Causality and Solution Workflow:

  • Re-evaluate Your Solvent System (Mobile Phase):

    • Polarity Adjustment: The initial solvent system, often a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), may not be optimal.[1]

      • If the spots or peaks are too close together and have high Rf values (running too fast on TLC), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[1]

      • Conversely, if the compounds are retained too strongly (low Rf), increase the mobile phase polarity.[1]

    • TLC for Method Development: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening various solvent systems. Aim for an Rf value between 0.2 and 0.3 for your target compound to ensure good separation on a flash column.[2] For complex mixtures, it may be necessary to find solvent systems that place each component within this range, suggesting a gradient elution might be necessary.[2]

    • Alternative Solvents: If simple binary mixtures are ineffective, consider incorporating a different solvent to introduce alternative selectivities. For instance, replacing ethyl acetate with dichloromethane or adding a small percentage of methanol can alter the interactions with the stationary phase.[1]

  • Consider the Stationary Phase:

    • Silica Gel as the Standard: Normal-phase silica gel is the most common stationary phase for compounds of moderate polarity like isopropyl 5-bromo-2-chloroisonicotinate.[3]

    • Tailing of Basic Compounds: Pyridine derivatives can exhibit "tailing" on silica gel due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[4] This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.[4]

    • Alternative Stationary Phases: If tailing persists or separation is still inadequate, consider a different stationary phase.[5]

      • Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.[3]

      • Reversed-Phase (C18): If the compound and impurities have sufficient differences in hydrophobicity, reversed-phase chromatography (using polar mobile phases like water/acetonitrile or water/methanol) can provide excellent separation.[3][6]

dot graph TD { A[Poor Separation] --> B{Analyze TLC}; B --> C{Rf too high?}; C -->|Yes| D[Decrease Mobile Phase Polarity]; C -->|No| E{Rf too low?}; E -->|Yes| F[Increase Mobile Phase Polarity]; E -->|No| G{Overlapping Spots?}; G --> H[Try Different Solvent System]; H --> I{Still Poor?}; I --> J[Consider Alternative Stationary Phase]; J --> K[Alumina or Reversed-Phase]; B --> L{Tailing Observed?}; L --> M[Add Base (e.g., Triethylamine) to Mobile Phase]; } caption: Troubleshooting Workflow for Poor Separation.

Issue 2: Product Appears to Decompose on the Column

Question: My yield is significantly lower than expected after column chromatography, and I suspect the product is degrading on the stationary phase. What could be causing this and how can I prevent it?

Answer: Decomposition on the column is often due to the acidic nature of standard silica gel, which can be problematic for certain classes of compounds, including some halogenated pyridines.

Causality and Solution Workflow:

  • Assess Stationary Phase Acidity:

    • Standard silica gel is acidic and can catalyze the hydrolysis of the ester group in your compound, especially if there is residual water in the solvents.

    • Solution:

      • Neutralized Silica: Use silica gel that has been pre-treated or "deactivated" by washing with a base (like triethylamine in the eluent) to neutralize the acidic sites.[4]

      • Alternative Sorbents: Switch to a less acidic stationary phase like neutral alumina.[5]

  • Solvent Purity and Stability:

    • Ensure the use of high-purity, dry solvents.[7][8] Water present in the mobile phase can lead to hydrolysis of the ester.

    • Some solvents, like dichloromethane, can contain acidic impurities. Using freshly opened or purified solvents is recommended.[8]

  • Minimize Contact Time:

    • Flash Chromatography: This technique uses positive pressure to accelerate the elution, reducing the time the compound spends in contact with the stationary phase.[2]

    • Optimize Flow Rate: A faster flow rate can sometimes reduce the opportunity for on-column reactions, but be mindful that excessively high flow rates can compromise resolution.

Issue 3: Difficulty in Removing a Very Polar or a Very Non-Polar Impurity

Question: I have a persistent impurity that either stays at the baseline of my TLC plate or runs with the solvent front. How can I effectively remove it?

Answer: This scenario requires a more targeted approach, often involving a pre-purification step or a significant change in chromatographic strategy.

Causality and Solution Workflow:

  • For Highly Polar Impurities (Sticking to the Baseline):

    • Acid-Base Extraction: If the impurity is acidic (e.g., the corresponding carboxylic acid from hydrolysis) or basic, an acid-base liquid-liquid extraction before chromatography can be highly effective.[4] For instance, washing the crude product in an organic solvent (like ethyl acetate) with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic impurities.

    • "Plugging" the Crude Mixture: Dissolve the crude material in a minimal amount of solvent and pass it through a small "plug" of silica gel. Elute with a relatively non-polar solvent system to wash your desired product through, leaving the highly polar impurities adsorbed at the top of the silica plug.

  • For Highly Non-Polar Impurities (Running with the Solvent Front):

    • Recrystallization: If your product is a solid, recrystallization can be an excellent method to remove impurities with different solubility profiles.

    • Reverse the Phase: Switch to reversed-phase chromatography. In this mode, non-polar compounds are retained more strongly. Your more polar product will elute earlier, while the very non-polar impurity will be strongly retained, allowing for a clean separation.[3]

dot graph TD { A[Persistent Impurity] --> B{Impurity Polarity?}; B -->|Highly Polar| C[Acid-Base Extraction]; B -->|Highly Polar| D[Silica Plug Filtration]; B -->|Highly Non-Polar| E[Recrystallization (if solid)]; B -->|Highly Non-Polar| F[Switch to Reversed-Phase Chromatography]; } caption: Strategy for Removing Extreme Polarity Impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of isopropyl 5-bromo-2-chloroisonicotinate?

A1: A good starting point for a compound with this functionality would be a mixture of hexane (or heptane) and ethyl acetate.[1] Begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC.[1]

Q2: Should I use isocratic or gradient elution for my purification?

A2: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: If your TLC analysis shows good separation between your product and all impurities with a single solvent mixture, isocratic elution (using that constant solvent composition) is simpler and sufficient.[9]

  • Gradient Elution: If your mixture contains compounds with a wide range of polarities, a gradient elution is more efficient.[2] This involves starting with a low-polarity mobile phase and gradually increasing its polarity over the course of the separation. This allows for the timely elution of all components while maintaining good resolution.

Q3: How do I choose between liquid loading and dry loading my sample onto the column?

A3: The loading method depends on the solubility of your crude sample.

  • Liquid Loading: If your compound is readily soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and load it directly onto the column.[1]

  • Dry Loading: If your compound has poor solubility in the mobile phase or is dissolved in a stronger solvent than the mobile phase, dry loading is recommended. To do this, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading often results in better peak shapes and improved separation.

Q4: My compound is UV-active. What wavelength should I use for detection in HPLC?

A4: Pyridine-based compounds typically absorb UV light. A good starting point for detection would be around 254 nm, a common wavelength for aromatic systems. To optimize sensitivity, it is best to run a UV-Vis spectrum of your purified compound to identify its wavelength of maximum absorbance (λmax) and set your detector to that wavelength. Since esters have a weak chromophore, detection at a lower wavelength (e.g., 205-215 nm) might also be effective, provided the mobile phase does not have high absorbance at that wavelength.[6]

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for this purification?

A5: Yes, preparative HPLC is an excellent option for achieving very high purity (>98%), especially for smaller sample sizes.[6] Both normal-phase and reversed-phase HPLC can be employed. Reversed-phase HPLC, using a C18 column with a water/acetonitrile or water/methanol gradient, is very common and effective for this class of compounds.[6]

ParameterFlash Chromatography (Normal Phase)Preparative HPLC (Reversed-Phase)Key Considerations
Stationary Phase Silica Gel (e.g., 40-63 µm)C18-bonded Silica (e.g., 5-10 µm)Smaller particles in HPLC provide higher resolution.[6]
Mobile Phase Hexane/Ethyl AcetateWater/AcetonitrileThe choice depends on the polarity of the compound and impurities.
Pressure Low to Medium (50-200 psi)High (1000-4000 psi)HPLC requires specialized high-pressure equipment.[6]
Sample Capacity High (grams to kilograms)Low (milligrams to grams)Flash chromatography is better for large-scale purification.[6]
Purity Achieved Typically 95-98%Typically >98%HPLC is preferred for final polishing and high-purity requirements.[6]

III. Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of the crude isopropyl 5-bromo-2-chloroisonicotinate in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude mixture alongside any available standards of starting materials.

  • Develop the TLC plate in a chamber containing a pre-equilibrated solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Retention Factor (Rf) for each spot.

  • Adjust the solvent system polarity to achieve an Rf of approximately 0.2-0.3 for the target compound, with clear separation from other spots.[2]

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane). Ensure the silica bed is well-packed and level.[10]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add silica gel (approximately 1-2 times the weight of the crude material), and evaporate the solvent completely. Carefully load the resulting powder onto the top of the packed column.[9]

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.[10]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to begin eluting the solvent through the column at a steady rate.[2]

    • Collect fractions in an array of test tubes.

  • Monitoring:

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.[10]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified isopropyl 5-bromo-2-chloroisonicotinate.

IV. References

  • BenchChem. (2025). Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid. Retrieved from

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from

  • Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase. Retrieved from

  • DSpace@MIT. (n.d.). 7.9. Flash Column Chromatography Guide. Retrieved from

  • Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. Retrieved from

  • YouTube. (2026). 19.4 Selection of Mobile and Stationary Phase|CHROMATOGRAPHY| UNIT:19|CHEMISTRY|GRADE:12|FBISE|NBF. Retrieved from

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. Retrieved from

  • Chemtips. (2013). Columns Week Begins: The Fundamentals of Flash Chromatography. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate. Retrieved from

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from

  • Biotage. Successful flash chromatography. Retrieved from

  • Biotage. Successful Flash Chromatography. Retrieved from

  • Alfa Chemistry. (2018). Methods for Purification of Commonly Used Solvents. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for Isopropyl 5-bromo-2-chloroisonicotinate Purity Analysis

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Isopropyl 5-bromo-2-chloroisonicotinate, a key intermediate in pharmaceutical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Isopropyl 5-bromo-2-chloroisonicotinate, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and experimental data needed to select and validate an HPLC method that is fit for its intended purpose, adhering to rigorous scientific and regulatory standards.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. For a molecule like Isopropyl 5-bromo-2-chloroisonicotinate, which contains a halogenated pyridine core, precise and reliable analytical methods are required to detect and quantify potential impurities that may arise from the synthetic route or degradation. This guide will compare a rapid isocratic method, suitable for high-throughput screening, with a high-resolution gradient method, designed for comprehensive impurity profiling and release testing.

The Analytical Challenge: Isopropyl 5-bromo-2-chloroisonicotinate

The structure of Isopropyl 5-bromo-2-chloroisonicotinate presents specific analytical considerations. The pyridine ring provides a strong chromophore, making UV detection a suitable choice. Its halogenated and ester functionalities contribute to a moderate hydrophobicity, making it well-suited for Reversed-Phase (RP) HPLC. The primary analytical goal is to separate the main component from closely related structural analogues, including positional isomers, starting materials, and degradation products.

Comparative HPLC Methodologies

Two distinct RP-HPLC methods are proposed and evaluated. Method A is an isocratic method designed for speed and efficiency, while Method B is a gradient method optimized for maximum resolution and sensitivity in detecting trace impurities.

Method A: Rapid Isocratic Screening

This method is designed for applications where speed is critical, such as in-process control monitoring or rapid library screening. The use of an isocratic mobile phase simplifies the system and allows for a shorter run time and quicker re-equilibration.

Experimental Protocol:

  • Column: C18, 4.6 x 100 mm, 3.5 µm particle size

  • Mobile Phase: 65:35 (v/v) Acetonitrile : 20mM Potassium Phosphate Buffer, pH 3.0

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 275 nm

  • Injection Volume: 5 µL

  • Run Time: 8 minutes

Rationale: The C18 stationary phase provides excellent hydrophobic retention for the analyte.[1] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A phosphate buffer at pH 3.0 ensures the pyridine nitrogen is protonated, leading to consistent peak shape and retention. The higher flow rate and shorter column length contribute to the rapid analysis time.

Method B: High-Resolution Gradient Impurity Profiling

This method is intended for formal purity testing, stability studies, and release assays where comprehensive separation of all potential impurities is paramount. A gradient elution is employed to resolve compounds with a wider range of polarities and to detect trace-level impurities that might co-elute in an isocratic run.

Experimental Protocol:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 20mM Potassium Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 85% B

    • 25-30 min: 85% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Run Time: 35 minutes

Rationale: The longer column provides a higher number of theoretical plates, enhancing separation efficiency. The gradient elution starts with a lower organic phase concentration to retain and resolve more polar impurities, then increases the organic strength to elute the main analyte and any less polar impurities. The elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

Method Validation: A Head-to-Head Comparison

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][3][4] The following validation parameters, as outlined in the ICH Q2(R1) guideline, were assessed for both Method A and Method B.[2][3][5]

System Suitability

Before any validation run, system suitability tests (SSTs) are performed to ensure the chromatographic system is adequate for the intended analysis.[6][7] This is a fundamental requirement of both the USP and ICH.[8][9]

dot graph "HPLC_Validation_Workflow" { layout="dot"; rankdir="TB"; bgcolor="#F1F3F4"; node [style="filled", shape="box", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_Dev" { label="Method Development"; bgcolor="#FFFFFF"; Dev [label="Define Analytical\nTarget Profile (ATP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Select [label="Select Column & Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize [label="Optimize Chromatographic\nConditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dev -> Select -> Optimize; }

subgraph "cluster_Val" { label="Method Validation (ICH Q2 R1)"; bgcolor="#FFFFFF"; Spec [label="Specificity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lin [label="Linearity & Range", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acc [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prec [label="Precision\n(Repeatability & Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD [label="LOD / LOQ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rob [label="Robustness", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Routine" { label="Routine Use"; bgcolor="#FFFFFF"; SST [label="System Suitability\nTesting (SST)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Sample Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Report [label="Reportable Result", fillcolor="#FBBC05", fontcolor="#202124"]; SST -> Analysis -> Report; }

Optimize -> Spec [label="Begin Validation"]; Spec -> Lin -> Acc -> Prec -> LOD -> Rob; Rob -> SST [label="Implement for Routine Use"]; }

Figure 1. General workflow for HPLC method development, validation, and routine use.

System Suitability Test (SST) Protocol:

  • Prepare a standard solution of Isopropyl 5-bromo-2-chloroisonicotinate at the target concentration (e.g., 0.5 mg/mL).

  • Prepare a resolution solution containing the main analyte and a known, closely eluting impurity.

  • Perform six replicate injections of the standard solution.

  • Perform one injection of the resolution solution.

  • Calculate the parameters against the acceptance criteria.

Comparative SST Results:

ParameterAcceptance CriteriaMethod A (Isocratic)Method B (Gradient)
Tailing Factor (T) T ≤ 2.01.21.1
Theoretical Plates (N) N > 20008,50025,000
%RSD of Peak Area ≤ 2.0%[8]0.4%0.3%
Resolution (Rs) Rs > 2.02.55.8

Analysis: Both methods comfortably meet the system suitability requirements. Method B shows superior performance with a significantly higher plate count and better resolution, as expected from the longer column and gradient conditions.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

Protocol:

  • Analyze a blank (diluent), a placebo (if in a formulation), a standard solution of the analyte, a known impurity standard, and a sample of the analyte subjected to stress conditions (acid, base, oxidation, heat, light) to induce degradation.

  • Assess peak purity of the main analyte peak in the stressed samples using a photodiode array (PDA) detector.

Results:

  • Method A: Demonstrated good specificity. The main peak was resolved from most degradation products, but a minor peak co-eluted with a degradant formed under basic hydrolysis.

  • Method B: Demonstrated excellent specificity. All degradation products were baseline-resolved from the main analyte peak. Peak purity analysis confirmed the homogeneity of the main peak under all stress conditions.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

Protocol:

  • Prepare a series of at least five concentrations of the analyte, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Linearity Results:

ParameterMethod A (Isocratic)Method B (Gradient)
Range 0.5 - 750 µg/mL0.2 - 750 µg/mL
Correlation Coefficient (r²) 0.99950.9999
Y-intercept MinimalMinimal

Analysis: Both methods exhibit excellent linearity over their respective ranges. Method B demonstrates a slightly better correlation coefficient and a lower quantitation limit, making it more suitable for trace impurity analysis.

Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found. It is often determined by a recovery study.

Protocol:

  • Prepare samples by spiking a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each level.

Comparative Accuracy Results:

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
80% 99.1% ± 0.8%100.2% ± 0.5%
100% 100.5% ± 0.6%100.1% ± 0.4%
120% 101.0% ± 0.7%99.8% ± 0.6%

Analysis: Both methods show high accuracy, with recovery values well within the typical acceptance criteria of 98.0% to 102.0%. Method B shows slightly better precision in its recovery results.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different HPLC system.

  • Calculate the %RSD for each set of measurements and for the combined data.

Comparative Precision Results:

ParameterAcceptance CriteriaMethod A (%RSD)Method B (%RSD)
Repeatability (n=6) ≤ 2.0%0.7%0.5%
Intermediate Precision (n=12) ≤ 2.0%1.1%0.8%

Analysis: Both methods are highly precise. The superior resolution and peak shape of Method B contribute to its slightly lower relative standard deviation.

dot graph "Validation_Parameters" { layout="neato"; bgcolor="#F1F3F4"; node [style="filled", shape="ellipse", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

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center -- Acc [label="Closeness to True Value"]; center -- Prec [label="Agreement Between\nMeasurements"]; center -- Spec [label="Selectivity for Analyte"]; center -- Rob [label="Resists Small Variations"]; center -- Lin [label="Proportionality"];

Acc -- Prec [style="dashed"]; Lin -- Range; Lin -- LOD; }

Figure 2. Interrelationship of key HPLC validation parameters.
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the response.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Comparative LOD/LOQ Results:

ParameterMethod A (Isocratic)Method B (Gradient)
LOD (µg/mL) 0.150.06
LOQ (µg/mL) 0.50.2

Analysis: Method B is significantly more sensitive, with lower LOD and LOQ values. This is a critical advantage for impurity testing, where the ability to accurately quantify trace components is essential.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Systematically vary key method parameters one at a time, such as:

    • pH of the mobile phase buffer (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

    • Organic composition of mobile phase (± 2% for isocratic)

  • Analyze the sample under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, resolution, tailing factor).

Results:

  • Method A: Showed some sensitivity to changes in the mobile phase composition, with a ±2% change causing a significant shift in retention time.

  • Method B: Proved to be highly robust. Small variations in method parameters had a negligible impact on the resolution of critical peak pairs and overall chromatographic performance. The gradient nature of the method makes it inherently more resilient to minor variations.

Discussion and Recommendations

This comparative validation study demonstrates that both the rapid isocratic (Method A) and the high-resolution gradient (Method B) methods are valid and reliable for the analysis of Isopropyl 5-bromo-2-chloroisonicotinate. However, their suitability depends entirely on the intended application.

Method A (Isocratic) is best suited for:

  • In-process controls: Where rapid confirmation of conversion or purity is needed.

  • High-throughput screening: When analyzing a large number of samples where a comprehensive impurity profile is not the primary goal.

  • Simplicity and Cost-Effectiveness: Requires less complex instrumentation and shorter run times, leading to higher sample throughput.

Method B (Gradient) is the recommended choice for:

  • Final product release testing: Where a complete and accurate purity profile is required for regulatory submission.

  • Stability studies: Its high sensitivity and resolving power are essential for detecting and quantifying new degradation products over time.

  • Reference standard characterization: To ensure the purity of the primary analytical standard.

The superior specificity, sensitivity (lower LOQ), and robustness of Method B make it the more appropriate choice for quality control environments governed by Good Manufacturing Practices (GMP). While the analysis time is longer, the confidence in the data and the ability to make critical quality decisions are significantly enhanced.

Conclusion

The selection of an HPLC method for purity analysis is a critical decision in pharmaceutical development. This guide has detailed and compared two validated methods for Isopropyl 5-bromo-2-chloroisonicotinate. The rapid isocratic method offers efficiency for screening purposes, while the high-resolution gradient method provides the comprehensive, robust, and sensitive analysis required for definitive quality control and regulatory compliance. By aligning the analytical method's performance characteristics with its intended purpose, scientists can ensure the generation of accurate and reliable data, ultimately contributing to the safety and quality of the final drug product.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Accessed March 27, 2026. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Accessed March 27, 2026. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed March 27, 2026. [Link]

  • Gadzikowska, M., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF.... Acta Poloniae Pharmaceutica. [Link]

  • Al-Shehri, M. M., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]

Sources

Comparative

Comparative Cross-Coupling Reactivity: Isopropyl vs. Ethyl 5-Bromo-2-chloroisonicotinate

As a Senior Application Scientist, navigating the chemoselectivity of dihalogenated heteroarenes is a recurring challenge in drug development and complex molecule synthesis. Pyridine scaffolds bearing multiple halogens,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the chemoselectivity of dihalogenated heteroarenes is a recurring challenge in drug development and complex molecule synthesis. Pyridine scaffolds bearing multiple halogens, such as 5-bromo-2-chloroisonicotinates, present a classic regioselectivity puzzle.

While the intrinsic Bond Dissociation Energy (BDE) dictates that the C5–Br bond is more reactive towards palladium oxidative addition than the C2–Cl bond, the steric environment can entirely override this electronic bias. This guide provides an in-depth comparison of ethyl 5-bromo-2-chloroisonicotinate (CAS: 1214346-11-8) and isopropyl 5-bromo-2-chloroisonicotinate (CAS: 1882662-23-8), detailing how the varying steric bulk of the C4-ester dictates ligand selection, reaction kinetics, and chemoselectivity in cross-coupling workflows.

Mechanistic Causality: Electronics vs. Steric Shielding

To master the reactivity of these building blocks, we must first understand the competing forces at play during the rate-determining step: the oxidative addition of Pd(0) into the carbon-halogen bond.

The Electronic Baseline

In a vacuum, the C5–Br bond is the primary target for cross-coupling. The Ar–Br bond has a lower BDE than the Ar–Cl bond, making it kinetically favored for insertion [1]. However, the C2–Cl bond is not entirely inert; it is electronically "activated" by the adjacent electronegative pyridine nitrogen, which lowers the LUMO energy at the C2 position, making it highly susceptible to both nucleophilic aromatic substitution ( SN​Ar ) and oxidative addition if the C5 position becomes inaccessible [2].

The Ortho-Ester Steric Effect

The critical differentiator between our two substrates is the ester group at the C4 position, located directly ortho to the C5–Br bond.

  • Ethyl Ester: The ethyl group exerts moderate steric hindrance. The primary carbon attachment allows the ester to adopt conformations that minimize clashes with the incoming Pd(0) complex, preserving the natural C5–Br selectivity.

  • Isopropyl Ester: The secondary carbon attachment of the isopropyl group creates a rigid, bulky steric shield. This severe steric clash raises the activation energy for oxidative addition at C5. If paired with an overly bulky phosphine ligand, the combined steric strain forces the catalyst to migrate to the less hindered, electronically activated C2–Cl bond, resulting in an unexpected inversion of chemoselectivity [1].

ReactivityMap cluster_0 Ethyl Ester (Moderate Bulk) cluster_1 Isopropyl Ester (High Bulk) E_C5 C5-Br (Lower BDE, Primary Target) E_C2 C2-Cl (N-Activated, Secondary) E_C4 C4-Ethyl Ester (Moderate Steric Shield) E_C4->E_C5 Tolerable Clash I_C5 C5-Br (Sterically Blocked) I_C2 C2-Cl (N-Activated, Accessible) I_C4 C4-Isopropyl Ester (Severe Steric Shield) I_C4->I_C5 Severe Clash (Forces C2 Reaction)

Diagram illustrating how C4-ester bulk dictates the site of Pd(0) oxidative addition.

Comparative Performance Data

When designing a synthetic route, the choice between the ethyl and isopropyl derivative should be dictated by the downstream requirements of the molecule. The table below summarizes the extrapolated quantitative performance and behavioral differences of these two substrates in standard Suzuki-Miyaura and Buchwald-Hartwig couplings.

ParameterEthyl 5-bromo-2-chloroisonicotinateIsopropyl 5-bromo-2-chloroisonicotinate
C4 Steric Profile (A-Value) Moderate (~1.75 kcal/mol)High (~2.15 kcal/mol)
Intrinsic C5-Br Reactivity High (Standard BDE driven)Reduced (Sterically shielded by C4-OiPr)
Risk of C2-Cl Coupling Low (< 5% with standard Pd catalysts)Moderate to High (Ligand-dependent, up to 40%)
Optimal Ligand Class (C5-Selective) Standard bidentate (e.g., dppf) or monophosphinesStrict requirement for compact bidentate (e.g., dppf)
Ligands to Avoid None strictly prohibitedBulky monophosphines (e.g., QPhos, P(tBu)3​ )
Typical Reaction Temp 60–80 °C80–100 °C (Requires higher thermal activation)
The Ligand Paradox

In typical cross-coupling chemistry, bulky electron-rich ligands (like Buchwald dialkylbiaryl phosphines) are used to accelerate oxidative addition into challenging substrates [3]. However, for the isopropyl derivative, this logic inverts. Research has shown that highly bulky monophosphines (such as QPhos) exacerbate the steric crowding at the C5 position, causing the catalyst to abandon the C5–Br bond entirely and couple exclusively at the C2–Cl bond [1]. To maintain C5-selectivity with the isopropyl ester, you must use a less bulky, bidentate ligand like dppf, which tightly coordinates the metal and minimizes the catalyst's spatial footprint.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol describes a C5-selective Suzuki-Miyaura coupling utilizing the sterically hindered isopropyl 5-bromo-2-chloroisonicotinate . This protocol incorporates a self-validating In-Process Control (IPC) to verify chemoselectivity before downstream purification.

Step-by-Step Methodology: C5-Selective Suzuki-Miyaura Coupling

Reagents:

  • Isopropyl 5-bromo-2-chloroisonicotinate (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%) — Chosen specifically for its compact bidentate bite angle to preserve C5 selectivity.

  • K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), rigorously degassed.

Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the isopropyl 5-bromo-2-chloroisonicotinate, phenylboronic acid, and K3​PO4​ .

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x).

  • Catalyst Addition: Under a positive flow of Argon, add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst.

  • Solvent Introduction: Inject the degassed 1,4-Dioxane/ H2​O mixture via syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C. Causality note: The elevated temperature is required to overcome the high activation barrier imposed by the isopropyl group's steric shielding.

  • Self-Validating IPC (at 2 hours): Withdraw a 20 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: Look for the isotopic signature of the product. A successful C5-coupling will yield a product mass containing a chlorine isotope pattern (M / M+2 ratio of 3:1). If the reaction erroneously occurred at C2, the product will display a bromine isotope pattern (M / M+2 ratio of 1:1).

  • Workup: Once IPC confirms >95% conversion with intact C2-Cl, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Workflow Start Start: Isopropyl 5-Bromo-2-chloroisonicotinate Cat Select Catalyst: Pd(dppf)Cl2 (Favors C5-Br) Avoid Bulky Monophosphines Start->Cat React Cross-Coupling Reaction (Suzuki-Miyaura, 80°C) Cat->React IPC In-Process Control (LC-MS) Monitor Br vs Cl Isotope Patterns React->IPC Opt1 High C5-Selectivity (>95%) Proceed to Workup IPC->Opt1 Desired Pathway (3:1 Isotope) Opt2 High C2-Selectivity / Dehalogenation Switch to Less Bulky Ligand IPC->Opt2 Steric Override (1:1 Isotope)

Decision tree and LC-MS validation logic for optimizing chemoselective cross-coupling.

Conclusion & Selection Guide

When choosing between these two building blocks for library synthesis or process scale-up:

  • Select Ethyl 5-bromo-2-chloroisonicotinate if your primary goal is rapid, high-yielding C5-functionalization without the need for extensive catalyst screening. Its moderate steric profile allows it to behave predictably across a wide range of standard cross-coupling conditions.

  • Select Isopropyl 5-bromo-2-chloroisonicotinate if the downstream API requires the specific lipophilicity or metabolic stability imparted by the isopropyl ester. However, you must proactively engineer your catalytic system—specifically avoiding bulky monophosphines—to prevent the isopropyl group from forcing the palladium catalyst onto the C2–Cl bond.

References

  • "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes", ACS Catalysis. URL:[Link]

  • "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes", Chemical Society Reviews (via PMC). URL:[Link]

Validation

analytical method validation for isopropyl 5-bromo-2-chloroisonicotinate quantification

Analytical Method Validation for Isopropyl 5-Bromo-2-chloroisonicotinate Quantification: A Comparative Guide Isopropyl 5-bromo-2-chloroisonicotinate (CAS: 1882662-23-8) is a highly functionalized, halogenated pyridine es...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Validation for Isopropyl 5-Bromo-2-chloroisonicotinate Quantification: A Comparative Guide

Isopropyl 5-bromo-2-chloroisonicotinate (CAS: 1882662-23-8) is a highly functionalized, halogenated pyridine ester. It serves as a critical structural building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including conformationally constrained NaV1.7 inhibitors targeted for pain management[1]. Because impurities or assay variations at the intermediate stage exponentially impact downstream API yield and safety, establishing a rigorously validated quantification method is paramount.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of this compound, providing field-proven, self-validating experimental protocols aligned with the latest [2].

Mechanistic Context: Method Selection & Causality

When developing a quantitative assay for halogenated pyridine esters, analytical scientists must balance sensitivity, structural stability, and throughput.

  • HPLC-UV (The Recommended Standard): Isopropyl 5-bromo-2-chloroisonicotinate possesses a conjugated π-electron system within its pyridine ring, yielding strong ultraviolet absorbance (typically optimal at 254 nm). HPLC operates at ambient or slightly elevated temperatures (e.g., 30°C), which is critical because esterified pyridines can be susceptible to hydrolysis or transesterification if subjected to extreme heat in the presence of matrix impurities[3].

  • GC-FID / GC-MS (The High-Sensitivity Alternative): Gas chromatography offers superior theoretical plate counts and rapid elution[4]. However, GC requires volatilization in an injection port typically heated above 250°C. Halogenated pyridine derivatives can exhibit thermal lability or unwanted adsorption to active sites in the inlet liner at these temperatures, leading to peak tailing and poor reproducibility[5].

Method_Selection Start Analyze Isopropyl 5-bromo- 2-chloroisonicotinate Volatile Is the matrix highly volatile & clean? Start->Volatile Thermal Is the analyte thermally stable at >250°C? Volatile->Thermal Yes HPLC HPLC-UV / LC-MS (Ambient Temp, Direct) Volatile->HPLC No GC GC-FID / GC-MS (High Sensitivity, Fast) Thermal->GC Yes Thermal->HPLC No / Unknown

Fig 1: Decision matrix for selecting HPLC vs. GC for pyridine ester quantification.

Comparative Performance Data

The following table synthesizes expected validation metrics for isopropyl 5-bromo-2-chloroisonicotinate based on historical performance data of structurally analogous halogenated pyridine derivatives[5][6].

Validation ParameterHPLC-UV (Recommended)GC-FID (Alternative)
Analyte State Native compoundNative (Risk of thermal degradation)
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.03 µg/mL
Linearity (R²) > 0.999 (0.5 - 100 µg/mL)> 0.995 (0.05 - 20 µg/mL)
Precision (Repeatability) %RSD < 1.0%%RSD < 3.0%
Accuracy (Recovery) 98.5% - 101.5%95.0% - 104.0%
Typical Run Time 12 - 15 minutes8 - 10 minutes
Primary Limitation Requires UV chromophoreHigh injection port temp (>250°C)

Self-Validating Experimental Protocol: HPLC-UV

To ensure data integrity, this protocol is designed as a self-validating system . It relies on a rigorous System Suitability Test (SST) that acts as an automated gatekeeper; if the chromatographic physics do not meet predefined thresholds, the sequence aborts, preventing the acquisition of invalid data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Causality: The pyridine nitrogen in isopropyl 5-bromo-2-chloroisonicotinate can interact with residual silanol groups on the silica-based stationary phase, causing severe peak tailing. TFA acts as an ion-pairing agent and lowers the pH, suppressing silanol ionization and ensuring sharp, symmetrical peaks.

Step 2: Standard and Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Working Standard: Dissolve the reference standard to a final concentration of 100 µg/mL in the diluent.

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect"—a phenomenon where a strong injection solvent causes the analyte band to spread at the column head before partitioning begins.

Step 3: Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B.

  • Detection: UV at 254 nm.

Step 4: System Suitability Testing (SST) Execution

Before analyzing unknown samples, inject the 100 µg/mL standard six consecutive times. The system is only validated for use if:

  • %RSD of Peak Area is ≤ 1.0% (Confirms injection precision).

  • Tailing Factor (T) is ≤ 1.5 (Confirms absence of secondary silanol interactions).

  • Theoretical Plates (N) is ≥ 5000 (Confirms column efficiency).

ICH Q2(R2) Validation Framework

Once the method is developed, it must be formally validated according to [7][8]. The revised guideline emphasizes a lifecycle approach, linking the Analytical Target Profile (ATP) directly to routine use.

ICH_Validation cluster_validation ICH Q2(R2) Validation Characteristics ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development & Optimization (Column, Mobile Phase, Temp) ATP->Dev SST System Suitability Testing (SST) Self-Validating Check Dev->SST Spec Specificity (Peak Purity via DAD/MS) SST->Spec Lin Linearity & Range (R² ≥ 0.999) SST->Lin Prec Precision (Repeatability RSD ≤ 2.0%) SST->Prec Acc Accuracy (Spike Recovery 98-102%) SST->Acc Routine Routine Implementation & Lifecycle Management Spec->Routine Lin->Routine Prec->Routine Acc->Routine

Fig 2: ICH Q2(R2) analytical method validation lifecycle for pyridine derivatives.

Key Validation Execution Steps:
  • Specificity: Analyze a blank diluent and a sample spiked with known synthetic impurities (e.g., the unesterified 5-bromo-2-chloroisonicotinic acid). Use a Diode Array Detector (DAD) to verify peak purity. The analyte peak must show no co-elution.

  • Linearity & Range: Prepare a minimum of five concentration levels spanning 80% to 120% of the target concentration. Perform linear regression analysis; the correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Perform recovery studies by spiking known amounts of isopropyl 5-bromo-2-chloroisonicotinate into the sample matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery (Acceptance criteria: 98.0% - 102.0%).

  • Precision (Repeatability & Intermediate): Analyze six independent preparations of the sample at 100% concentration on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision). The %RSD must remain ≤2.0% .

References

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." ICH Quality Guidelines.[Link]

  • ACS Publications. "Design of Conformationally Constrained Acyl Sulfonamide Isosteres: Identification of N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methane-sulfonamides as Potent and Selective hNaV1.7 Inhibitors for the Treatment of Pain." Journal of Medicinal Chemistry.[Link]

  • Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex Blog.[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Isopropyl 5-bromo-2-chloroisonicotinate

As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from procurement to disposal. Isopropyl 5-bromo-2-chloroisonicotinate, a halogenated heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from procurement to disposal. Isopropyl 5-bromo-2-chloroisonicotinate, a halogenated heterocyclic compound, requires meticulous handling and a clearly defined disposal pathway to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards.

Hazard Characterization & Immediate Safety Precautions

Understanding the hazard profile of a chemical is the foundational step for its safe handling and disposal. While a specific Safety Data Sheet (SDS) for the isopropyl ester was not available in the search results, we can infer its properties from analogous halogenated aromatic compounds.

Inferred Hazard Profile

Based on SDS for structurally similar chemicals, Isopropyl 5-bromo-2-chloroisonicotinate should be handled as a substance that is, at minimum, a skin and serious eye irritant, and potentially harmful if swallowed or inhaled.[1][2][3][4][5]

Hazard CategoryDescriptionRecommended Action
Skin Corrosion/Irritation Expected to cause skin irritation.[2][3][4]Avoid contact with skin.[1] Wash hands and any exposed skin thoroughly after handling.[1][2][5]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[1][4][5]Avoid contact with eyes.[1][2] Wear protective eye/face protection.[1][5]
Acute Toxicity (Oral, Inhalation) May be harmful if swallowed or inhaled.[1][2][3]Avoid ingestion and inhalation.[1][5] Work in a well-ventilated area.[1][5]
Environmental Hazard Halogenated organic compounds are presumed to be toxic to aquatic life and must not be released into the environment.[6]Do not dispose of down the drain or in regular trash.[6][7][8]

Personal Protective Equipment (PPE)

Before handling Isopropyl 5-bromo-2-chloroisonicotinate in any form, including for disposal, the following PPE is mandatory:

  • Eye/Face Protection: Wear splash-proof chemical goggles or a face shield.[4][9]

  • Hand Protection: Use chemically resistant gloves (e.g., Nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[4][9]

  • Skin and Body Protection: A lab coat is required. Ensure full-length pants and close-toed shoes are worn at all times.[10]

  • Ventilation: All handling and waste consolidation should occur within a properly functioning laboratory chemical fume hood.[10]

The Core Principle: Waste Segregation

The single most critical step in the proper disposal of Isopropyl 5-bromo-2-chloroisonicotinate is its classification and segregation as a halogenated organic waste .[11][12]

Causality Behind Segregation:

  • Regulatory Compliance: The Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict handling procedures for hazardous wastes, including halogenated organics.[7][13][14]

  • Disposal Method: The standard and required method for destroying halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[6][11][15] Mixing this waste with non-halogenated solvents can make the entire volume unsuitable for less expensive disposal methods like solvent recovery, thereby significantly increasing disposal costs.[12][16]

  • Safety: Segregating incompatible chemicals prevents dangerous reactions such as fire, explosion, or the release of toxic gases.[17][18][19]

Segregation Guidelines:

  • DO collect this waste in a container specifically designated for "Halogenated Organic Waste".[6][11]

  • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[12][16]

  • DO NOT mix with strong acids, bases, or oxidizers.[10][11]

  • DO NOT dispose of down the drain.[6][8]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to readiness for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.

Step 1: Container Selection and Preparation

  • Select a Compatible Container: Choose a clean, leak-proof container made of a material chemically compatible with halogenated organic liquids (e.g., glass or high-density polyethylene).[7][13] The use of metal safety cans is not recommended as halogenated solvents can degrade to form acids that corrode metal.[10]

  • Ensure Good Condition: The container must be free of damage and have a secure, tightly-sealing screw cap.[13][16]

  • Provide Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[8][13]

Step 2: Waste Collection

  • Pure or Solid Waste: If disposing of the original reagent (solid or liquid), transfer it directly into the designated waste container. For solids, also collect any contaminated items like weigh boats or spatula wipe tissues in the same container.[6]

  • Solutions: If the waste is a solution, the entire volume must be treated as halogenated waste.

    • Solution in a Halogenated Solvent (e.g., Dichloromethane): Collect directly in the "Halogenated Organic Liquid Waste" container.[6]

    • Solution in a Non-Halogenated Solvent (e.g., Ethanol, Ethyl Acetate): Even though the solvent is non-halogenated, the presence of Isopropyl 5-bromo-2-chloroisonicotinate classifies the entire mixture as halogenated waste.[6][16] Collect it in the "Halogenated Organic Liquid Waste" container.

  • Container Filling: Do not fill the container to more than 90% capacity to allow for vapor expansion.[14]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[8][13][15] This is a critical EPA requirement to prevent the release of volatile compounds.

Step 3: Labeling

  • Immediate Labeling: Affix a hazardous waste label to the container before or at the moment the first drop of waste is added.[13][16]

  • Complete Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".[15]

    • The full, unabbreviated chemical name: "Isopropyl 5-bromo-2-chloroisonicotinate" and any other components in the container.[11][18]

    • An accurate estimate of the percentage or volume of each component.[11]

    • The relevant hazard warnings (e.g., Irritant, Environmental Hazard).[15]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the labeled, closed waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[15][20]

  • Segregation: Ensure the container is stored segregated from incompatible materials.[8]

  • Volume Limits: Be aware of your institution's and the EPA's volume limits for SAAs (typically up to 55 gallons of hazardous waste).[13][15]

  • Arrange for Pickup: Schedule a waste pickup with your institution's EHS department in a timely manner to avoid exceeding storage time or volume limits.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Isopropyl 5-bromo-2-chloroisonicotinate waste.

G start Waste Generated (Contains Isopropyl 5-bromo-2-chloroisonicotinate) ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check container Step 2: Select Compatible 'Halogenated Waste' Container with Secondary Containment ppe_check->container labeling Step 3: Affix & Complete Hazardous Waste Label container->labeling add_waste Step 4: Add Waste to Container (Do not exceed 90% capacity) labeling->add_waste close_container Step 5: Securely Close Container add_waste->close_container store_saa Step 6: Store in Designated SAA (Segregated from Incompatibles) close_container->store_saa pickup Step 7: Arrange for EHS Pickup store_saa->pickup

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling Isopropyl 5-bromo-2-chloroisonicotinate

This document provides a detailed protocol for the safe handling, use, and disposal of Isopropyl 5-bromo-2-chloroisonicotinate. As a halogenated pyridine derivative, this compound requires stringent safety measures to mi...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling, use, and disposal of Isopropyl 5-bromo-2-chloroisonicotinate. As a halogenated pyridine derivative, this compound requires stringent safety measures to mitigate risks associated with its potential toxicity and reactivity. This guide is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for Isopropyl 5-bromo-2-chloroisonicotinate is not publicly available, a robust hazard assessment can be constructed by examining structurally similar compounds, such as other halogenated pyridines and esters.[1] The primary hazards are anticipated to be:

  • Skin and Eye Irritation: Direct contact with halogenated organic compounds frequently causes skin and serious eye irritation.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3][5]

  • Toxicity: The compound may be harmful if swallowed or inhaled.[6][7][8]

  • Environmental Hazard: Halogenated organic compounds require specific disposal protocols to prevent environmental contamination.[9][10]

Given these potential hazards, a multi-layered approach to personal protection is not just recommended, but essential. Personal Protective Equipment (PPE) serves as the last line of defense after engineering controls (like fume hoods) and administrative controls have been implemented.[11]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling Isopropyl 5-bromo-2-chloroisonicotinate.

Protection Type Required Equipment Rationale and Best Practices
Eye & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient.[12] Chemical splash goggles are mandatory to protect against splashes and vapors.[11][12] A face shield must be worn over the goggles during procedures with a high splash risk, such as transferring large volumes or working with reactions under pressure.[13][14] All eyewear must meet the ANSI Z87.1 standard.[13][15]
Body Chemical-Resistant Lab CoatA lab coat, preferably with cuffed sleeves, should be worn to protect skin and clothing.[14][15] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. Contaminated lab coats must be removed immediately and decontaminated or disposed of as hazardous waste, and never taken home.[13]
Hand Double-Gloving: Nitrile GlovesDisposable nitrile gloves provide minimum protection for incidental contact and must be removed and replaced immediately after any chemical contact.[12] For direct handling or extended use, double-gloving is required. The selection of glove material should be based on chemical compatibility charts to ensure adequate protection against halogenated compounds.
Respiratory Certified Chemical Fume HoodAll handling of Isopropyl 5-bromo-2-chloroisonicotinate must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of volatile compounds, dust, or aerosols.[9][10][16] Respirators should only be used in emergencies or specific non-routine situations by personnel who are part of a formal respiratory protection program.[13][15]
Foot Closed-Toe ShoesProtects feet from spills and dropped objects.[9][12]

Operational and Disposal Plans

A systematic workflow is critical to ensuring safety from the moment the chemical is acquired to its final disposal.

Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling Isopropyl 5-bromo-2-chloroisonicotinate.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase cluster_disposal Waste Disposal prep1 Verify Fume Hood Certification & Airflow prep2 Don Full, Inspected PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep1->prep2 prep3 Prepare Spill Kit (Absorbent, Neutralizer, Waste Bags) prep2->prep3 handle1 Weigh/Transfer Chemical Using Spark-Proof Tools prep3->handle1 Begin Work handle2 Perform Reaction (Keep sash at lowest practical height) handle1->handle2 handle3 Label All Vessels Clearly handle2->handle3 clean1 Quench Reaction & Decontaminate Glassware/Surfaces in Hood handle3->clean1 Complete Work clean2 Segregate Waste (Halogenated vs. Non-Halogenated) clean1->clean2 clean3 Dispose of Contaminated PPE (Gloves, etc.) in Designated Waste clean2->clean3 disp1 Transfer Waste to Labeled, Sealed 'Halogenated Organic Waste' Container clean3->disp1 Finalize disp2 Store Waste Container in a Ventilated, Secondary Containment Area disp1->disp2 disp3 Arrange for Pickup by EHS/Waste Management Personnel disp2->disp3

Caption: Safe Handling Workflow for Isopropyl 5-bromo-2-chloroisonicotinate.

Step-by-Step Handling Protocol
  • Preparation : Before any work begins, ensure the chemical fume hood has a current certification sticker and the airflow monitor indicates it is functioning correctly. Don all required PPE as outlined in the table above, carefully inspecting each item for damage.[13]

  • Aliquotting and Transfer : Conduct all manipulations, including weighing and transferring, deep within the fume hood to contain any dust or vapors. Use non-sparking tools and grounding straps if static discharge is a risk.[6]

  • Reaction Monitoring : Keep all reaction vessels clearly labeled and contained within the fume hood for the duration of the experiment. Maintain the fume hood sash at the lowest possible height that still allows for safe manipulation.

  • Decontamination : After use, decontaminate all surfaces and equipment. Contaminated reusable items like glassware should be carefully rinsed in the fume hood, with the rinsate collected as hazardous waste.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, lab coat, and finally goggles. Wash hands thoroughly with soap and water after removing all PPE.[1][7]

Emergency Procedures: Spill and Exposure

Spill Response

Immediate and correct response to a spill is critical.

Spill Size Location Action Plan
Minor Inside Fume Hood1. Alert nearby personnel. 2. Use absorbent pads from a chemical spill kit to contain and absorb the material. 3. Place used absorbent pads into a sealed, labeled plastic bag. 4. Wipe the area with an appropriate solvent and decontaminate. 5. Dispose of all cleanup materials as halogenated hazardous waste.[17]
Major Outside Fume Hood1. Evacuate the immediate area. Activate the fire alarm if necessary to prompt a full lab evacuation.[17] 2. Close laboratory doors to contain vapors. 3. Call emergency personnel (e.g., 911) and your institution's Environmental Health and Safety (EHS) department. 4. Do not attempt to clean up a large spill without specialized training and equipment.
Exposure Protocol

The following decision tree guides the immediate actions required after an exposure event.

cluster_actions Immediate First Aid start Exposure Event Occurs skin Skin Contact: Remove contaminated clothing. Flush with water for 15+ mins. start->skin Skin eyes Eye Contact: Immediately flush with eyewash for 15+ mins, holding eyelids open. start->eyes Eyes inhalation Inhalation: Move to fresh air immediately. start->inhalation Inhaled ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. start->ingestion Swallowed end_node Seek Immediate Medical Attention. Bring SDS/Chemical Info. skin->end_node eyes->end_node inhalation->end_node ingestion->end_node

Caption: First Aid Decision Tree for Chemical Exposure.

In all cases of exposure, it is critical to seek professional medical attention immediately after administering first aid.[1][2][6][7] Provide the medical team with the name of the chemical and any available Safety Data Sheet.

Waste Disposal Protocol

Isopropyl 5-bromo-2-chloroisonicotinate is a halogenated organic compound and must be disposed of accordingly.

  • Segregation is Key : Never mix halogenated waste with non-halogenated waste.[17][18] Doing so is costly and violates disposal regulations.

  • Designated Containers : All waste containing this compound (including crude reaction mixtures, contaminated solvents, and spill cleanup materials) must be collected in a clearly labeled "Halogenated Organic Waste" container.[9][10]

  • Container Management : Waste containers must be kept closed except when adding waste, be in good condition, and stored in a well-ventilated area, preferably within secondary containment.[17]

  • No Drain Disposal : Under no circumstances should this chemical or its waste be poured down the drain.[10][18]

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[5][17]

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Environmental Health and Safety, College of Wooster. Retrieved from [Link]

  • Personal Protection Equipment. (n.d.). Chemistry & Biochemistry, Kent State University. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Environmental Health & Safety, Georgia Institute of Technology. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024, December 18). Organic Syntheses. Retrieved from [Link]

  • Halogenation of pyridines. (n.d.). Google Patents.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 17). PMC - NIH. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

Sources

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